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  • Product: (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride
  • CAS: 69179-66-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the challenge of designing robust synthetic routes for highly functionalized chiral building blocks. (R)-2-Amino-2-(4-aminop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the challenge of designing robust synthetic routes for highly functionalized chiral building blocks. (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride —commonly known as D-4-aminophenylglycine dihydrochloride—is a premier unnatural amino acid utilized in the synthesis of advanced peptidomimetics, β -lactam antibiotics (such as cephalosporin analogs), and targeted antibody-drug conjugates (ADCs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its reactivity, and field-proven experimental protocols designed to maintain its chiral integrity and exploit its regioselectivity.

Structural and Physicochemical Properties

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in complex reaction matrices. The free base of D-4-aminophenylglycine is zwitterionic, leading to poor solubility in both aqueous and organic media. By utilizing the dihydrochloride salt form , we achieve two critical outcomes:

  • Enhanced Solubility: The salt form disrupts the zwitterionic lattice, rendering the compound highly soluble in water and polar aprotic solvent mixtures.

  • Oxidative Stability: Anilines (para-amines) are notoriously prone to auto-oxidation, often turning reaction mixtures dark brown. Protonation of the aniline nitrogen drastically reduces the electron density of the aromatic ring, preventing premature oxidative degradation during storage.

Table 1: Key Physicochemical Data
PropertyValue
Chemical Name (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride
Common Synonyms D-4-aminophenylglycine dihydrochloride
CAS Registry Number 35619-39-7 (Free base)[1]
Molecular Formula C₈H₁₂Cl₂N₂O₂ (Salt) / C₈H₁₀N₂O₂ (Base)[1]
Molecular Weight 239.10 g/mol (Salt) / 166.18 g/mol (Base)[1]
Specific Rotation [α]D​ -20° (c=1.7 in H₂O) (Free base)[2]
Appearance White to off-white crystalline powder
Topological Polar Surface Area 89.3 Ų[1]

Mechanistic Insights: Reactivity, Selectivity, and Chiral Stability

Regioselectivity of the Dual Amines

The core synthetic challenge with this molecule is differentiating its two amino groups. The causality behind selective functionalization lies in their distinct thermodynamic (pKa) and kinetic (nucleophilicity) profiles:

  • α -Amine (Aliphatic): With a pKa of ~9.0, this nitrogen is highly nucleophilic when deprotonated.

  • Para-Amine (Aromatic): With a pKa of ~4.6, the lone pair on this nitrogen is delocalized into the aromatic π -system, rendering it a significantly weaker nucleophile.

By carefully controlling the pH (typically around 8.5–9.5), we can selectively deprotonate and react the α -amine with standard electrophiles (like Boc₂O or Fmoc-Cl) while the aromatic amine remains largely unreactive.

Chiral Stability Risk

Phenylglycine derivatives are highly susceptible to base-catalyzed racemization. The α -proton is unusually acidic because the resulting carbanion is stabilized by resonance with the adjacent phenyl ring. Field Insight: Prolonged exposure to strong bases (e.g., DBU or unbuffered NaOH) must be avoided. All basic coupling or protection steps should be closely monitored and neutralized promptly.

ProtectionLogic Start Dihydrochloride Salt Step1 Neutralization (pH 8.5 - 9.5) Start->Step1 Decision Target Amine? Step1->Decision Alpha Alpha-Amine (Aliphatic) pKa ~ 9.0 | High Nucleophilicity Decision->Alpha Kinetics Driven Para Para-Amine (Aromatic) pKa ~ 4.6 | Low Nucleophilicity Decision->Para Specialized Reagents Cond1 Standard Electrophile (e.g., Boc2O, Fmoc-Cl) Alpha->Cond1 Cond2 Schiff Base / Reductive Amination or Orthogonal Masking Para->Cond2 End1 N-alpha-Protected Derivative Cond1->End1 End2 N-para-Derivatized Compound Cond2->End2

Logic flow for the regioselective functionalization of dual-amine centers.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that both enantiomeric purity and regioselectivity are strictly maintained.

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

To ensure the API building block has not undergone racemization, chiral chromatography is mandatory.

  • Sample Preparation: Dissolve 5.0 mg of the dihydrochloride salt in 10 mL of the mobile phase. Do not use basic diluents.

  • Column Selection: Utilize a Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T, 250 x 4.6 mm), which is optimized for underivatized, zwitterionic amino acids.

  • Mobile Phase: Prepare an isocratic mixture of Methanol/Water (80:20 v/v) containing 0.1% Formic Acid. Rationale: The acidic modifier maintains the protonation state necessary for specific hydrogen-bonding interactions with the chiral selector.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm.

  • System Suitability: Inject a racemic standard of 4-aminophenylglycine prior to the sample. Ensure baseline resolution ( Rs​>2.0 ) between the (R) and (S) peaks.

Protocol 2: Regioselective N- α -Boc Protection

This procedure exploits the nucleophilicity differential to protect the α -amine while leaving the aromatic amine free for downstream conjugation.

  • Solubilization & Neutralization: Suspend 10.0 mmol of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride in 20 mL of a 1:1 Dioxane/Water mixture. Cool to 0 °C. Slowly add 1N NaOH dropwise until the pH stabilizes at exactly 9.0.

  • Electrophilic Addition: Add 1.05 equivalents (10.5 mmol) of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 15 minutes to prevent thermal spiking.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC using a Ninhydrin stain. Self-Validation Check: The unreacted α -amine will stain deep purple, while the aromatic aniline will stain faint yellow/brown. The disappearance of the purple spot indicates completion.

  • Isolation: Carefully adjust the pH to ~4.5 using 10% aqueous Citric Acid. Rationale: This specific pH aligns with the isoelectric point of the newly formed N- α -Boc zwitterion, inducing its precipitation.

  • Recovery: Filter the resulting white precipitate, wash with cold water to remove residual salts, and dry under high vacuum.

Synthetic Utility Workflow

Once selectively protected, the compound is primed for integration into complex API frameworks. The workflow below illustrates its typical journey from a raw chiral building block to a fully assembled pharmaceutical agent.

SyntheticWorkflow A (R)-2-Amino-2-(4-aminophenyl) acetic acid dihydrochloride B Regioselective N-alpha Protection (Boc2O / pH 9.0) A->B Base / Solvent C Peptide Coupling (Amide Bond Formation) B->C HATU / DIPEA D Orthogonal Deprotection (TFA / Scavengers) C->D Acidic Cleavage E Final API Assembly (Beta-lactams / ADCs) D->E Purification

Workflow for integrating the chiral building block into advanced API synthesis.

References

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 13224267: (R)-2-Amino-2-(4-aminophenyl)acetic acid." Retrieved from:[Link]

Sources

Exploratory

Thermodynamic Stability and Aqueous Speciation of (R)-2-Amino-2-(4-aminophenyl)acetic Acid Dihydrochloride: A Comprehensive Technical Guide

Introduction & Structural Intricacies (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, commonly referred to as D-4-aminophenylglycine dihydrochloride, is a non-proteinogenic chiral amino acid. It serves as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Intricacies

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, commonly referred to as D-4-aminophenylglycine dihydrochloride, is a non-proteinogenic chiral amino acid. It serves as a critical building block in the synthesis of semi-synthetic β -lactam antibiotics and complex peptide therapeutics[1].

Handling this compound in aqueous environments presents a unique intersection of thermodynamic and kinetic challenges. Structurally, it possesses three ionizable groups: an α -carboxylic acid, an α -amino group, and a para-substituted aromatic amine (aniline moiety). The presence of the electron-withdrawing aromatic ring adjacent to the chiral α -carbon significantly increases the acidity of the α -proton. Consequently, while the molecule may achieve thermodynamic equilibrium in its zwitterionic state, it remains kinetically vulnerable to rapid base-catalyzed racemization[1][2] and auto-oxidation of the aniline group.

This guide provides a rigorous framework for profiling the thermodynamic stability, aqueous speciation, and degradation kinetics of D-4-aminophenylglycine dihydrochloride.

Aqueous Speciation and Proton Ionization Thermodynamics

In aqueous solutions, the dihydrochloride salt fully dissociates into the diprotonated cation ( H3​L2+ ) and two chloride ions. The thermodynamic stability of the compound at any given pH is dictated by its speciation profile, which is governed by three distinct proton ionization steps[3][4].

  • pKa1​ ( α -COOH): The first deprotonation occurs at the highly acidic carboxylic group.

  • pKa2​ (Aromatic 4−NH3+​ ): The second deprotonation occurs at the anilinium ion.

  • pKa3​ ( α−NH3+​ ): The final deprotonation occurs at the aliphatic α -amino group.

To accurately determine the standard thermodynamic parameters ( ΔG∘ , ΔH∘ , ΔS∘ ) of these ionization events, the Bjerrum potentiometric technique is employed across multiple temperatures[4][5]. The enthalpy and entropy of ionization are subsequently derived using the Van't Hoff equation ( lnK=−ΔH∘/RT+ΔS∘/R ).

Table 1: Representative Thermodynamic Parameters for Proton Ionization (298 K, μ=0.10 M KNO3​ )

Note: Values are extrapolated approximations based on structurally analogous phenylglycine derivatives and standard aniline protonation thermodynamics[3][4][5].

Ionization StepFunctional Group pKa​ ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/K·mol)
H3​L2+⇌H2​L++H+ α -COOH~2.05+11.7+3.2-28.5
H2​L+⇌HL+H+ Aromatic 4−NH3+​ ~4.85+27.7+18.5-30.8
HL⇌L−+H+ α−NH3+​ ~8.80+50.2+42.1-27.1

Degradation Pathways in Aqueous Media

Thermodynamic speciation directly dictates the kinetic stability of the molecule. D-4-aminophenylglycine is susceptible to two primary degradation pathways:

1. Base-Catalyzed Racemization: Phenylglycine derivatives are notoriously prone to epimerization/racemization[1][2]. The electron-withdrawing phenyl ring stabilizes the formation of a planar carbanion (or enol/enamine intermediate) at the α -carbon once the α -proton is abstracted by a base[6][7]. This process is highly pH-dependent and accelerates rapidly as the pH approaches or exceeds the isoelectric point. Remarkably, under certain abiotic conditions, the simultaneous presence of R and S antimers can even trigger spontaneous peptization[8].

2. Auto-Oxidation: The para-amino group is highly susceptible to oxidation by dissolved oxygen, particularly when it exists as a free base ( HL or L− species at pH > 5). This auto-oxidation forms reactive quinone-imine intermediates that rapidly polymerize, resulting in the characteristic browning of the aqueous solution.

Speciation Salt (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride H3L H3L2+ (Fully protonated) pH < 2.0 Salt->H3L Dissolution H2L H2L+ (Cationic) pH 2.0 - 4.8 H3L->H2L -H+ (α-COOH) HL HL (Zwitterionic) pH 4.8 - 8.8 H2L->HL -H+ (Ar-NH3+) L L- (Fully deprotonated) pH > 8.8 HL->L -H+ (α-NH3+) Racemization Racemization to (S)-enantiomer (Carbanion Intermediate) HL->Racemization Base-catalyzed Oxidation Auto-Oxidation (Quinone-imine formation) HL->Oxidation O2 exposure L->Racemization Base-catalyzed L->Oxidation O2 exposure

Diagram 1: Aqueous speciation and pH-dependent degradation pathways of D-4-aminophenylglycine.

Table 2: Kinetic Stability Profile in Aqueous Media (298 K)
pH RangeDominant SpeciesRacemization Rate ( krac​ )Oxidation SusceptibilityOverall Aqueous Stability
pH < 2.5 H3​L2+ NegligibleVery LowHigh (Optimal)
pH 3.0 - 5.0 H2​L+ LowLowModerate to High
pH 6.0 - 8.0 HL (Zwitterion)ModerateHigh (Aniline free base)Low (Rapid browning)
pH > 8.5 L− High (Carbanion stabilized)Very HighVery Low

Experimental Methodologies for Thermodynamic Profiling

To build a self-validating thermodynamic profile, researchers must bridge equilibrium thermodynamics with kinetic degradation tracking.

Workflow Sample Sample Preparation (Aqueous Buffers) Potentiometry Bjerrum Potentiometric Titration Sample->Potentiometry ITC Isothermal Titration Calorimetry (ITC) Sample->ITC HPLC Chiral HPLC-UV/MS (Stability Tracking) Sample->HPLC Data1 pKa1, pKa2, pKa3 Speciation Curves Potentiometry->Data1 Data2 ΔH°, ΔS°, ΔG° Thermodynamic Parameters ITC->Data2 Data3 Degradation Kinetics (Racemization/Oxidation) HPLC->Data3 Synthesis Thermodynamic & Kinetic Stability Profile Data1->Synthesis Data2->Synthesis Data3->Synthesis

Diagram 2: Integrated experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Potentiometric Determination of Speciation (Bjerrum Method)

Causality Check: Bjerrum's technique is selected over standard titration because it mathematically resolves overlapping pKa​ values inherent in polyprotic amino acids[3][5]. KNO3​ is used as the background electrolyte to prevent trace-metal complexation and minimize liquid junction potentials at the electrode.

  • System Calibration: Calibrate a high-precision glass electrode using standard buffers (pH 4.01, 7.00, 10.01) equilibrated to the exact target temperature (e.g., 25.0 ± 0.1 °C).

  • Sample Preparation: Prepare a 2.0 mM solution of D-4-aminophenylglycine dihydrochloride in 50 mL of CO2​ -free, ultra-pure water. Adjust the ionic strength to μ=0.10 M using KNO3​ .

  • Titration Execution: Titrate the solution with standardized 0.05 M NaOH (also at μ=0.10 M KNO3​ ) under a continuous stream of purified Argon to prevent auto-oxidation of the aniline group.

  • Data Acquisition: Record the pH after each 0.05 mL addition, ensuring equilibrium ( ΔpH<0.002 per minute) is reached before the next addition.

  • Thermodynamic Calculation: Repeat the titration at 35°C and 45°C. Calculate the degree of formation ( ) and extract the thermodynamic stability constants ( K∘ )[4]. Plot lnK vs. 1/T to derive ΔH∘ and ΔS∘ .

Protocol 2: Kinetic Tracking of Racemization via Chiral HPLC

Causality Check: Standard reverse-phase HPLC cannot distinguish between the R and S enantiomers. A chiral stationary phase (e.g., Crown Ether or Teicoplanin-based columns) must be used to separate the enantiomers and accurately calculate the racemization rate constant ( krac​ )[2].

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to 10.0. Sparge all buffers with Nitrogen for 30 minutes to remove dissolved oxygen.

  • Incubation: Dissolve the API to a concentration of 1.0 mg/mL in each buffer. Aliquot into sealed amber HPLC vials to prevent photo-degradation. Incubate at accelerated conditions (40°C and 60°C).

  • Chromatographic Analysis: Inject 10 μL of the sample onto a Chiral Crown Ether column at predetermined time points (0, 1, 2, 4, 8, 24 hours).

  • Method Parameters: Use a mobile phase of HClO4​ (pH 1.5) / Methanol (80:20 v/v) at a flow rate of 0.8 mL/min. Detect via UV at 254 nm.

  • Data Processing: Integrate the peaks corresponding to the (R)-enantiomer and the emerging (S)-enantiomer. Plot ln(ee0​/eet​) vs. time to determine the first-order racemization rate constant.

Practical Implications for Drug Development

Understanding the thermodynamic and kinetic boundaries of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride dictates strict rules for formulation and synthesis:

  • Optimal Formulation pH: Aqueous formulations or synthetic reaction mixtures should be strictly maintained at pH 2.5 to 3.5 . In this window, the molecule exists primarily as the H2​L+ cation. The protonated aniline group is protected from auto-oxidation, and the overall positive charge severely limits the formation of the carbanion required for racemization[1][2].

  • Environmental Controls: Due to the severe risk of quinone-imine formation at physiological pH, any downstream processing requiring pH > 5.0 must be conducted under strictly anaerobic conditions (Argon sparging) and ideally in the presence of chelating agents (e.g., 1 mM EDTA) to sequester trace transition metals that catalyze oxidation[3][9].

References

  • El-Dossoki, F. I., & Mohamed, A. A. A. (2022). Thermodynamic Parameters of Phenylglycine Interaction with UO22+, La3+ and Zr4+. ResearchGate. URL: [Link]

  • Sajewicz, M., et al. (2010). On the spontaneous abiotic peptization of phenylglycine in an aqueous medium. AKJournals. URL: [Link]

  • Shirin, et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Photodegradation Pathways of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride under UV Light

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the photodegradation pathways of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the photodegradation pathways of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride. Due to the specific nature of this molecule, this guide emphasizes a foundational, first-principles approach to designing and executing a robust photostability study, drawing upon established methodologies for structurally related compounds and adhering to international regulatory standards.

Introduction: The Imperative of Photostability in Drug Development

(R)-2-Amino-2-(4-aminophenyl)acetic acid is a chiral amino acid derivative.[1] Like many complex organic molecules, its stability under various environmental conditions is a critical parameter in drug development and formulation. Exposure to ultraviolet (UV) radiation can initiate photochemical reactions, leading to the formation of degradation products. These degradants can potentially reduce the therapeutic efficacy of the active pharmaceutical ingredient (API) and may even introduce toxic impurities.

Therefore, a thorough understanding of the photodegradation pathways is not merely an academic exercise but a regulatory necessity. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1B, mandate photostability testing to ensure the quality, safety, and efficacy of new drug substances and products.[2][3] This guide will provide the scientific rationale and detailed protocols to elucidate the photochemical fate of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride.

Physicochemical Properties of (R)-2-Amino-2-(4-aminophenyl)acetic acid

A foundational understanding of the molecule's properties is essential before embarking on degradation studies.

PropertyValueSource
IUPAC Name(2R)-2-amino-2-(4-aminophenyl)acetic acid[1]
Molecular FormulaC₈H₁₀N₂O₂[1]
Molecular Weight166.18 g/mol [1]
Monoisotopic Mass166.074227566 Da[1]
XLogP3-2.4[1]

Note: The dihydrochloride salt form will have a different molecular weight and may exhibit different solubility properties.

Proposed Photodegradation Pathways: A Mechanistic Hypothesis

The structure of (R)-2-Amino-2-(4-aminophenyl)acetic acid contains several chromophores and reactive functional groups susceptible to UV-induced degradation. The primary sites of photochemical activity are likely the aromatic amine, the benzylic alpha-amino group, and the carboxylic acid. The absorption of UV photons can lead to the formation of excited states and highly reactive free radicals, initiating a cascade of degradation reactions.[4][5]

Based on the principles of organic photochemistry and studies on similar compounds like aminophenols and phenylacetic acids, we can hypothesize the following degradation pathways[6][7]:

  • Pathway A: Oxidation of the Aromatic Amine: The 4-amino group is susceptible to oxidation, potentially forming nitroso and nitro derivatives, or undergoing oxidative coupling to form colored dimeric impurities.

  • Pathway B: Deamination and Oxidation at the Chiral Center: The alpha-amino group can be a target for photo-oxidative deamination, leading to the formation of an imine intermediate that can subsequently hydrolyze to a keto acid. This pathway would result in the loss of the chiral center.

  • Pathway C: Decarboxylation: The carboxylic acid moiety, particularly upon UV exposure, could undergo decarboxylation to yield 4-(aminomethyl)aniline.

  • Pathway D: Aromatic Ring Modification: Reactive oxygen species (ROS) generated during UV exposure, such as hydroxyl radicals, can attack the electron-rich phenyl ring, leading to the formation of hydroxylated byproducts.[8]

Visualizing the Hypothesized Pathways

Photodegradation Pathways cluster_main Proposed Photodegradation of (R)-2-Amino-2-(4-aminophenyl)acetic acid cluster_A Pathway A: Aromatic Amine Oxidation cluster_B Pathway B: Deamination/Oxidation cluster_C Pathway C: Decarboxylation cluster_D Pathway D: Ring Hydroxylation parent (R)-2-Amino-2-(4-aminophenyl)acetic acid prodA Nitroso/Nitro derivatives, Dimeric Impurities parent->prodA UV, O₂ prodB 2-Oxo-2-(4-aminophenyl)acetic acid parent->prodB UV, H₂O prodC 4-(Aminomethyl)aniline parent->prodC UV, -CO₂ prodD Hydroxylated Derivatives parent->prodD UV, •OH

Caption: Hypothesized photodegradation pathways of (R)-2-Amino-2-(4-aminophenyl)acetic acid.

Experimental Design for a Forced Photodegradation Study

To investigate these potential pathways, a forced degradation study is essential. This involves exposing a solution of the compound to controlled light conditions that are significantly more intense than those encountered during normal handling and storage. The following protocol is based on ICH Q1B guidelines and best practices for similar compounds.[2][3][9]

Experimental Workflow Diagram

Experimental Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution (e.g., in water or water/acetonitrile) prep_samples Prepare Test Samples & Dark Controls prep_stock->prep_samples exposure Expose samples in a photostability chamber - Overall illumination: ≥ 1.2 million lux hours - Near UV energy: ≥ 200 watt hours/m² prep_samples->exposure sampling Withdraw aliquots at defined time points exposure->sampling hplc Analyze by Stability-Indicating HPLC-UV sampling->hplc ms Identify degradants by LC-MS hplc->ms quant Quantify parent compound loss and degradant formation hplc->quant pathway Propose degradation pathways ms->pathway quant->pathway

Caption: Workflow for conducting a forced photodegradation study.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride in a suitable solvent (e.g., HPLC-grade water, or a water/acetonitrile mixture to ensure solubility) to a concentration of approximately 1 mg/mL.[10]

    • The pH of the solution should be recorded, as it can significantly influence degradation pathways. For aqueous solutions, adjusting the pH to 3 with HCl can sometimes improve solubility and stability.[9]

  • Sample Preparation for Irradiation:

    • Transfer aliquots of the stock solution into quartz tubes or other UV-transparent containers.

    • Prepare a "dark control" sample by wrapping an identical tube in aluminum foil. This sample will be stored under the same temperature and conditions as the irradiated samples to differentiate between thermal and photodegradation.

    • Prepare a "blank" sample containing only the solvent.

  • Photostability Exposure:

    • Place the samples in a calibrated photostability chamber equipped with a light source that meets ICH Q1B specifications. This typically involves a combination of a cool white fluorescent lamp and a near-UV lamp.[2][3]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][3]

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours) for analysis.

Analytical Methodology: A Stability-Indicating Approach

A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.

Protocol for Stability-Indicating HPLC Method Development
  • Instrumentation and Conditions (Example):

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[9][11]

    • Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

      • Solvent A: 0.1% Formic Acid or Acetic Acid in Water.[9][12]

      • Solvent B: Acetonitrile or Methanol.[9][12]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, a starting point could be 220-280 nm). A PDA detector is highly advantageous as it provides spectral data for peak purity assessment and identification.[12]

    • Injection Volume: 10 µL.[9]

  • Method Validation:

    • The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.

  • Identification of Degradation Products:

    • For peaks observed in the chromatograms of the stressed samples that are absent in the control, structural elucidation is necessary.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the validated HPLC method to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass and fragmentation data for the unknown degradation products. This data is critical for confirming the proposed degradation pathways.

Data Interpretation and Reporting

The results of the forced degradation study should be systematically tabulated to provide a clear overview of the compound's photostability.

Summary of Photodegradation Results
Time Point (hours)Parent Compound (%)Degradation Product A (%)Degradation Product B (%)Total Degradants (%)Mass Balance (%)
0100.00.00.00.0100.0
495.22.11.53.698.8
888.74.83.28.096.7
1281.57.95.113.094.5
2470.312.58.921.491.7

Note: This is an example table. The actual number of degradation products will be determined experimentally.

A good mass balance (typically 90-110%) provides confidence that all major degradation products have been detected. Significant deviations may suggest the formation of non-UV active compounds, volatile products, or irreversible adsorption to the container.

Conclusion and Further Steps

This guide outlines a scientifically rigorous approach to elucidating the photodegradation pathways of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride. By combining forced degradation studies under ICH-compliant conditions with the power of stability-indicating HPLC-UV and LC-MS methods, researchers can identify potential degradants, understand the underlying reaction mechanisms, and develop appropriate control strategies. These strategies may include the use of light-resistant packaging, the addition of antioxidants to formulations, or modifications to the manufacturing process to minimize light exposure.[9] The insights gained from these studies are fundamental to ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions. Benchchem.
  • (R)-2-Amino-2-(4-aminophenyl)acetic acid | C8H10N2O2 | CID 13224267. PubChem.
  • An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. Benchchem.
  • UV filter decomposition. A study of reactions of 4-(2-aminophenyl)-4-oxocrotonic acid with amino acids and antioxidants present in the human lens. PubMed.
  • HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID. R Discovery.
  • PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • 2-Aminophenylacetic acid | C8H9NO2 | CID 583776. PubChem.
  • Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols | 12687. TSI Journals.
  • Assessing the stability of (r)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions. Benchchem.
  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing).

Sources

Protocols & Analytical Methods

Method

Synthesis of β-Lactam Antibiotics Utilizing (R)-2-Amino-2-(4-aminophenyl)acetic Acid Dihydrochloride: An Application and Protocol Guide

This guide provides detailed protocols for the synthesis of pivotal semi-synthetic β-lactam antibiotics, specifically penicillins and cephalosporins, using (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride as a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides detailed protocols for the synthesis of pivotal semi-synthetic β-lactam antibiotics, specifically penicillins and cephalosporins, using (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride as a key chiral precursor. This document is intended for researchers, scientists, and professionals in drug development, offering both enzymatic and chemical synthesis pathways. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Enduring Legacy of β-Lactam Antibiotics

β-Lactam antibiotics, characterized by their four-membered lactam ring, remain a cornerstone of antibacterial therapy.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial survival.[2] The semi-synthetic penicillins and cephalosporins, derived from fermented 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA) or 7-aminodeacetoxycephalosporanic acid (7-ADCA) respectively, have broadened the spectrum of activity and improved the pharmacokinetic properties of these life-saving drugs.[3][4]

(R)-2-Amino-2-(4-aminophenyl)acetic acid, a derivative of D-phenylglycine, serves as a critical side-chain precursor for several broad-spectrum β-lactam antibiotics, including ampicillin and cephalexin. The stereochemistry of this side chain is paramount for biological activity. This guide will explore both the elegance of enzymatic synthesis and the robustness of chemical synthesis methodologies for incorporating this crucial building block.

Core Principles: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis is a critical decision in the production of semi-synthetic β-lactam antibiotics, each with distinct advantages and considerations.

Enzymatic Synthesis: This approach utilizes enzymes, most commonly Penicillin G Acylase (PGA), to catalyze the acylation of the β-lactam nucleus.[5][6]

  • Advantages:

    • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media at or near physiological pH and temperature, obviating the need for extreme temperatures and harsh organic solvents.[6]

    • Stereospecificity: Enzymes exhibit high stereoselectivity, which is crucial when working with chiral molecules like (R)-2-Amino-2-(4-aminophenyl)acetic acid, thus minimizing the risk of racemization.

    • Environmental Sustainability: The reduction in organic solvent use and hazardous reagents makes enzymatic synthesis a "greener" alternative.[6]

    • Simplified Workflows: The need for protection and deprotection of functional groups is often eliminated, streamlining the synthetic process.[6]

Chemical Synthesis: This traditional approach involves the chemical activation of the side-chain's carboxylic acid and its subsequent coupling to the amino group of the β-lactam nucleus.

  • Advantages:

    • Versatility: Chemical synthesis offers a high degree of flexibility in terms of substrate scope and reaction conditions.

    • Established Technology: The chemical routes for many β-lactam antibiotics are well-established and have been optimized over decades for industrial-scale production.

However, chemical synthesis often requires the use of protecting groups to prevent unwanted side reactions, cryogenic temperatures to control reactivity, and toxic reagents and solvents.[6]

Synthesis of a Semi-Synthetic Penicillin: Ampicillin

This section details the protocol for the synthesis of ampicillin, a widely used penicillin derivative, via both enzymatic and chemical routes.

Enzymatic Synthesis of Ampicillin

The enzymatic synthesis of ampicillin involves the direct coupling of an activated derivative of (R)-2-Amino-2-(4-aminophenyl)acetic acid with the 6-aminopenicillanic acid (6-APA) nucleus, catalyzed by immobilized Penicillin G Acylase.

Reaction Scheme:

Enzymatic_Ampicillin_Synthesis PGME (R)-Phenylglycine Methyl Ester (activated side-chain) PGA Immobilized Penicillin G Acylase PGME->PGA APA 6-Aminopenicillanic Acid (6-APA) APA->PGA Ampicillin Ampicillin PGA->Ampicillin Acylation Methanol Methanol PGA->Methanol

Caption: Enzymatic synthesis of Ampicillin.

Materials and Reagents:

ReagentPurity/GradeSupplier
(R)-Phenylglycine methyl ester (PGME)≥98%Sigma-Aldrich
6-Aminopenicillanic acid (6-APA)≥98%Sigma-Aldrich
Immobilized Penicillin G Acylase (E. coli)Sigma-Aldrich
Phosphate Buffer (0.1 M, pH 6.5)ACS GradeVWR
Hydrochloric Acid (2N)ACS GradeFisher Scientific
Sulfuric Acid (6N)ACS GradeFisher Scientific

Protocol:

  • Reaction Setup: In a temperature-controlled batch reactor, prepare a solution containing 100 mM 6-APA and 300 mM (R)-Phenylglycine methyl ester in 50 mL of 0.1 M phosphate buffer (pH 6.5).[7]

  • Enzyme Addition: Add 15 U/100 µg of immobilized Penicillin G Acylase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at 35°C with constant stirring (200 rpm).[7]

  • pH Control: Monitor the pH of the reaction mixture continuously and maintain it at 6.5 by the controlled addition of 2N HCl or 6N H₂SO₄.[6][7]

  • Monitoring the Reaction: Withdraw aliquots at regular intervals and analyze the formation of ampicillin using High-Performance Liquid Chromatography (HPLC).

  • Termination and Product Isolation: Once the maximum yield is achieved (typically monitored by HPLC), terminate the reaction by filtering off the immobilized enzyme. The ampicillin can then be purified from the reaction mixture by crystallization at its isoelectric point.

Rationale for Experimental Choices:

  • Substrate Ratio: A higher molar ratio of the acyl donor (PGME) to the β-lactam nucleus (6-APA) is employed to drive the reaction towards synthesis and improve the synthesis-to-hydrolysis (S/H) ratio.[7][8]

  • pH Control: Maintaining a constant pH of 6.5 is critical for the optimal activity of Penicillin G Acylase in the synthetic direction.[7]

  • Immobilized Enzyme: The use of an immobilized enzyme facilitates easy separation from the reaction mixture and allows for its reuse, making the process more cost-effective.[7]

Chemical Synthesis of Ampicillin

The chemical synthesis of ampicillin requires the protection of the amino group of the side chain, activation of the carboxylic acid, coupling with 6-APA, and subsequent deprotection.

Workflow for Chemical Synthesis of Ampicillin:

Chemical_Ampicillin_Synthesis_Workflow Start (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride Protection Amino Group Protection (e.g., with Dane salt formation) Start->Protection Activation Carboxylic Acid Activation (e.g., as acid chloride) Protection->Activation Coupling Coupling with 6-APA Activation->Coupling Deprotection Deprotection Coupling->Deprotection Ampicillin Ampicillin Deprotection->Ampicillin

Caption: Chemical synthesis workflow for Ampicillin.

Protocol Overview:

  • Protection of the Amino Group: The amino group of (R)-2-Amino-2-(4-aminophenyl)acetic acid is protected to prevent self-polymerization and other side reactions. A common method is the formation of a Dane salt.

  • Activation of the Carboxylic Acid: The protected amino acid is then activated, for example, by converting it to an acid chloride using a reagent like phosphorus pentachloride.

  • Coupling Reaction: The activated side chain is reacted with 6-APA in a suitable anhydrous organic solvent at low temperatures (e.g., -40°C) in the presence of a tertiary amine to neutralize the generated HCl.

  • Deprotection: The protecting group is removed under specific conditions to yield ampicillin.

Synthesis of a Semi-Synthetic Cephalosporin: Cephalexin

This section outlines the synthesis of cephalexin, a first-generation cephalosporin, using (R)-2-Amino-2-(4-aminophenyl)acetic acid as the side-chain precursor.

Enzymatic Synthesis of Cephalexin

Similar to ampicillin, cephalexin can be synthesized enzymatically using Penicillin G Acylase to couple an activated derivative of the side chain with the cephalosporin nucleus, 7-aminodeacetoxycephalosporanic acid (7-ADCA).[9]

Materials and Reagents:

ReagentPurity/GradeSupplier
(R)-Phenylglycine methyl ester (PGME)≥98%Sigma-Aldrich
7-Aminodeacetoxycephalosporanic acid (7-ADCA)≥98%Sigma-Aldrich
Immobilized Penicillin G Acylase (E. coli)Sigma-Aldrich
Phosphate Buffer (0.1 M, pH 7.0)ACS GradeVWR
Hydrochloric Acid (2N)ACS GradeFisher Scientific

Protocol:

  • Reaction Setup: In a temperature-controlled reactor, suspend 7-ADCA (e.g., 50 mM) and (R)-Phenylglycine methyl ester (e.g., 150 mM) in a suitable buffer, such as 0.1 M phosphate buffer at pH 7.0.

  • Enzyme Addition: Introduce immobilized Penicillin G Acylase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25°C) with gentle agitation.

  • pH Control: Continuously monitor and adjust the pH to maintain it at the optimal level for the synthesis reaction (typically around pH 7.0).

  • Monitoring and Isolation: Monitor the formation of cephalexin by HPLC. Upon reaching optimal conversion, the enzyme is filtered off, and the product is isolated, often by crystallization at its isoelectric point.

Chemical Synthesis of Cephalexin

The chemical synthesis of cephalexin follows a similar logic to that of ampicillin, involving protection, activation, coupling, and deprotection steps.

Protocol Overview:

  • Side-Chain Preparation: The (R)-2-Amino-2-(4-aminophenyl)acetic acid is first protected at the amino group, for instance, by forming the Dane salt with ethyl acetoacetate.

  • Activation: The carboxylic acid of the protected side chain is activated, often by forming a mixed anhydride.

  • Coupling with 7-ADCA: The activated side chain is then coupled with 7-ADCA in an anhydrous solvent system at low temperatures.

  • Deprotection: The final step involves the removal of the protecting group to yield cephalexin.

Product Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

Purification:

  • Crystallization: The most common method for purifying the final antibiotic is crystallization from the reaction mixture by adjusting the pH to the isoelectric point of the molecule.

  • Chromatography: In some cases, chromatographic techniques may be employed for further purification.

Characterization:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify the yield.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized antibiotic.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the identity of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups of the β-lactam antibiotic.
Chiral HPLC To confirm the stereochemical integrity of the final product.

Conclusion and Future Perspectives

The synthesis of β-lactam antibiotics using (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride as a precursor is a well-established and vital process in the pharmaceutical industry. While traditional chemical synthesis methods are robust, the advantages offered by enzymatic synthesis in terms of environmental sustainability, milder reaction conditions, and simplified workflows are driving a paradigm shift.[6] Future research will likely focus on the development of novel and more efficient enzyme variants through protein engineering, as well as the optimization of reaction conditions and downstream processing to further enhance the economic viability of enzymatic routes. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize these critical life-saving antibiotics.

References

  • A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. (2002). Biotechnology and Bioengineering, 80(1), 115-121.
  • Preventing racemization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction. Benchchem.
  • Method for preparing cefalexin. (2014). CN10380571A.
  • Theoretical study on enzyme synthesis of cephalexin in a parallel-flow microreactor combined with electrically driven ATPS microextraction. (2019). Reaction Chemistry & Engineering, 4(1), 107-118.
  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. (2014).
  • Development of the semi-synthetic penicillins and cephalosporins. (2008). International Journal of Antimicrobial Agents, 31(3), 189-192.
  • Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives. (2010). Current Medicinal Chemistry, 17(32), 3855-3873.
  • β-Lactam. Wikipedia.
  • Process for the preparation of ampicillin. (2003). EP0988393B1.
  • Reaction network for the synthesis of cephalexin
  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. (2016). Journal of Applicable Chemistry, 5(3), 567-573.
  • Amino Acid-Protecting Groups. (2019).
  • Enzymatic synthesis of cephalexin in aqueous two-phase systems.
  • Innovations in cephalosporin and penicillin production: Painting the antibiotics industry green.
  • Development of the semi-synthetic penicillins and cephalosporins.
  • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. (2012). Avicenna Journal of Medical Biotechnology, 4(3), 136-143.
  • A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. Benchchem.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025). Chemistry – A European Journal, e202501387.
  • Method for the synthesis of semi-synthetic antibiotics in thermodynamically controlled water-cosolvent organic miscible apolar systems by using penicillin g acylase. (1995). EP0458932B2.
  • Protection and Deprotection.
  • Application Notes and Protocols: Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into Peptide Scaffolds. Benchchem.
  • Regulation and compartmentalization of β‐lactam biosynthesis. (2005). Molecular Microbiology, 56(1), 1-15.
  • Amino Acid-Protecting Groups. SciSpace.
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2020). Chemical Society Reviews, 49(22), 8174-8200.
  • Novel and Recent Synthesis and Applications of β-Lactams. (2010). Current Organic Chemistry, 14(3), 243-281.

Sources

Application

Application Note: (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride as a Chiral Building Block in Drug Discovery

Executive Summary In the landscape of modern drug discovery, non-proteinogenic amino acids are indispensable for engineering metabolic stability, structural rigidity, and target specificity into therapeutic molecules. (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, non-proteinogenic amino acids are indispensable for engineering metabolic stability, structural rigidity, and target specificity into therapeutic molecules. (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride (commonly referred to as D-4-aminophenylglycine dihydrochloride) stands out as a highly versatile, bifunctional chiral building block.

As a Senior Application Scientist, I have observed that the successful integration of this molecule into peptidomimetics, β -lactam antibiotics, and Proteolysis Targeting Chimeras (PROTACs) hinges on mastering its unique chemical reactivity. This guide provides an in-depth analysis of the structural rationale behind its use, the mechanistic causality of epimerization risks, and field-proven protocols for orthogonal protection and solid-phase peptide synthesis (SPPS).

Chemical Profile & Structural Rationale

Why the Dihydrochloride Salt?

The free base form of 4-aminophenylglycine is inherently unstable; the electron-rich aniline moiety is susceptible to rapid oxidative degradation in air, and the zwitterionic core limits solubility in organic solvents. Utilizing the dihydrochloride salt effectively protonates both the α -amine and the para-aniline nitrogen. This suppresses oxidative degradation, extends shelf-life, and significantly enhances solubility in polar aqueous buffers—a critical requirement for biocatalytic transformations and [1] enzymatic dynamic kinetic resolutions.

The Stereochemical Imperative

The (R)-configuration (D-isomer) is biologically privileged in many therapeutic contexts. In the biosynthesis and semi-synthesis of β -lactam antibiotics (e.g., ampicillin analogs) and non-ribosomal peptides, the D-phenylglycine core dictates the precise spatial trajectory required to bind bacterial transpeptidases [2]. In modern peptidomimetics, substituting an L-amino acid with a D-phenylglycine derivative induces sharp reverse turns, disrupting α -helices and enhancing proteolytic resistance.

Mechanistic Insights: Overcoming Epimerization

The most significant hurdle in utilizing phenylglycine derivatives is their notorious propensity for epimerization (racemization) during carboxyl activation.

The Causality: When the carboxyl group is activated (e.g., as an active ester), the α -proton becomes highly acidic. Base-catalyzed abstraction of this proton leads to the formation of an oxazolone intermediate. Unlike aliphatic amino acids, phenylglycine derivatives stabilize the resulting enolate/carbanion via resonance delocalization into the adjacent aromatic ring [3].

To maintain the strict (R)-configuration during synthesis, the activation strategy must completely avoid strong tertiary bases (like DIPEA) and rely on acidic or neutral coupling environments [4].

Quantitative Data: Coupling Reagents vs. Epimerization

The table below summarizes the epimerization rates of D-phenylglycine derivatives under various SPPS coupling conditions. The data dictates that a base-free DIC/OxymaPure system is the gold standard for this building block.

Coupling ReagentAdditiveBase (Equiv.)SolventReaction TimeEpimerization (%)
HBTUHOBtDIPEA (6.0)DMF60 min> 15.0 %
HATUHOAtDIPEA (6.0)DMF60 min5.0 - 8.0 %
HATUHOAtTMP (6.0)*DMF60 min1.5 - 3.0 %
DICHOBtNoneDMF120 min2.0 - 4.0 %
DIC OxymaPure None DMF 120 min < 1.0 %

*TMP = 2,4,6-Trimethylpyridine, a sterically hindered, less basic alternative to DIPEA.

Application Workflows & Visualizations

Workflow A: Orthogonal Protection for SPPS

To utilize D-4-aminophenylglycine in SPPS, the two amines must be orthogonally protected. The α -amine (pKa ~9.0) and the aniline amine (pKa ~4.6) have distinct electronic properties. By utilizing Copper(II) complexation, we can temporarily mask the α -amine and carboxylate, allowing selective Boc-protection of the aniline moiety.

Orthogonal_Protection A D-4-Aminophenylglycine Dihydrochloride B Cu(II) Complexation (Masks alpha-amine) A->B CuSO4 C Boc2O / Base (Protects 4-aniline) B->C Selective Aniline Protection D EDTA Wash (Releases alpha-amine) C->D Decomplexation E Fmoc-OSu / Na2CO3 (Protects alpha-amine) D->E Alpha-Amine Protection F Fmoc-D-Phg(4-NH-Boc)-OH (Final Building Block) E->F Acidification & Extraction

Workflow for the orthogonal protection of D-4-aminophenylglycine for SPPS.

Workflow B: PROTAC / ADC Linker Conjugation

The para-amino group serves as an exceptional bio-orthogonal handle. Once the peptide or small molecule is synthesized, the Boc group is removed, revealing the aniline. Because anilines are poor nucleophiles compared to aliphatic amines, they can be selectively acylated with activated PEG-linkers without cross-reacting with basic side chains (like Lysine) if the pH is carefully controlled.

PROTAC_Conjugation PHG (R)-2-Amino-2-(4-aminophenyl)acetic acid Core Scaffold POI Target Protein Ligand (e.g., Kinase Inhibitor) PHG->POI Alpha-Amine/Carboxyl Coupling LINKER PEG/Alkyl Linker (Attached via 4-Aniline) PHG->LINKER 4-Amino Aniline Amidation/Alkylation FINAL Bifunctional PROTAC Molecule POI->FINAL E3 E3 Ligase Ligand (e.g., Thalidomide derivative) LINKER->E3 Click Chemistry / Cross-linking E3->FINAL

Utilization of the 4-amino handle for PROTAC linker conjugation.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-Phg(4-NH-Boc)-OH (Self-Validating System)

This protocol ensures selective protection through temporary transition-metal chelation.

Step 1: Copper Complexation

  • Dissolve 10 mmol of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride in 50 mL of 1M NaOH.

  • Add a solution of CuSO₄·5H₂O (5 mmol) in 20 mL of water dropwise.

  • Stir for 2 hours at room temperature. A deep blue precipitate (the copper complex) will form, effectively masking the α -amine and carboxylate.

Step 2: Boc Protection of the Aniline

  • Resuspend the copper complex in a 1:1 mixture of Dioxane/Water (100 mL).

  • Add NaHCO₃ (20 mmol) followed by Boc-anhydride (12 mmol).

  • Stir overnight. Validation Check: TLC (Ninhydrin stain) should show no free aniline (absence of a rapid purple/brown spot).

Step 3: Decomplexation and Fmoc Protection

  • Add EDTA disodium salt (15 mmol) to the mixture and stir for 2 hours to sequester the copper (solution turns light blue/green, solid dissolves).

  • Adjust pH to 9.0 using 10% Na₂CO₃.

  • Add Fmoc-OSu (11 mmol) dissolved in 20 mL Dioxane dropwise at 0°C.

  • Stir for 4 hours. Acidify to pH 2.0 with 1M HCl.

  • Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Validation Check: Confirm product mass via LC-MS (Expected [M+H]⁺ for C₂₈H₂₈N₂O₆ = 489.19).

Protocol 2: Epimerization-Free SPPS Coupling

This protocol utilizes a base-free DIC/Oxyma strategy to maintain the (R)-configuration.

Materials: Rink Amide AM Resin, Fmoc-D-Phg(4-NH-Boc)-OH, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, DMF.

  • Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve Fmoc-D-Phg(4-NH-Boc)-OH (3.0 equiv relative to resin loading) and OxymaPure (3.0 equiv) in minimal DMF. Add DIC (3.0 equiv).

  • Pre-activation: Stir the activation mixture for exactly 2 minutes. Crucial Causality: Do not add DIPEA. OxymaPure is sufficiently acidic to catalyze the reaction without inducing oxazolone-mediated epimerization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Check: Perform a Kaiser Test. A yellow/colorless resin beads indicate complete coupling. If blue, repeat the coupling step.

  • Cleavage: Post-synthesis, cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This globally deprotects the Boc group, yielding the free 4-amino handle for downstream linker conjugation.

References

  • High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system. Tetrahedron Letters (2014). URL: [Link]

  • Acyl Donor Stringency and Dehydroaminoacyl Intermediates in β-Lactam Formation by a Non-Ribosomal Peptide Synthetase. ACS Chemical Biology (2011). URL: [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, Royal Society of Chemistry (2015). URL: [Link]

  • Peptide Bond Formation Between Unprotected Amino Acids: Convergent Synthesis of Oligopeptides. Journal of the American Chemical Society (2024). URL: [Link]

Method

Application Notes and Protocols for Peptide Coupling Reactions Involving (R)-2-Amino-2-(4-aminophenyl)acetic acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Potential of a Unique Building Block The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Potential of a Unique Building Block

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles.[1] Among these valuable building blocks, (R)-2-Amino-2-(4-aminophenyl)acetic acid presents a unique set of opportunities and challenges. Its structure, featuring a chiral α-amino acid core and a nucleophilic aromatic amino group, allows for the creation of branched or uniquely functionalized peptides. However, the presence of two distinct amino functionalities and its common availability as a dihydrochloride salt necessitate carefully considered synthetic strategies.

This comprehensive guide provides an in-depth exploration of the chemical principles and practical protocols for the effective utilization of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride in peptide synthesis. We will delve into the nuances of its reactivity, present a robust orthogonal protection strategy, and offer detailed, step-by-step protocols for both solution-phase and solid-phase peptide synthesis (SPPS). This document is designed to equip researchers with the expertise to confidently incorporate this versatile amino acid into their peptide-based drug discovery programs.

Part 1: Understanding the Core Chemistry

A successful synthetic strategy begins with a thorough understanding of the starting material's properties. Here, we dissect the key chemical features of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride that dictate its behavior in peptide coupling reactions.

Chemical Properties and Structure

(R)-2-Amino-2-(4-aminophenyl)acetic acid is a derivative of phenylglycine, characterized by an amino group at the α-carbon and another on the phenyl ring at the para position.[2] The dihydrochloride form indicates that both amino groups are protonated, forming ammonium chloride salts.

PropertyValueSource
Molecular FormulaC₈H₁₂Cl₂N₂O₂(calculated from base)
Molecular Weight239.10 g/mol (calculated from base)
Chirality(R)-configuration at the α-carbon[2]
The Duality of Amino Groups: A Tale of Basicity and Nucleophilicity

The central challenge in utilizing this molecule lies in the differential reactivity of its two amino groups. The α-amino group is an aliphatic amine, while the 4-amino group is an aromatic amine (aniline derivative).

  • Basicity: Aliphatic amines are significantly more basic than aromatic amines. The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the phenyl ring, reducing its availability for protonation. This difference in basicity is the key to achieving chemoselectivity during protection and coupling reactions.

  • Nucleophilicity: The α-amino group is also a stronger nucleophile than the aromatic amino group. This intrinsic difference in reactivity allows for selective acylation under carefully controlled conditions.

The Dihydrochloride Salt: Implications for Synthesis

The dihydrochloride form of this amino acid has two critical implications for its use in peptide synthesis:

  • Solubility: While the salt form can enhance water solubility, it may exhibit limited solubility in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] It is crucial to assess the solubility in the chosen solvent system before initiating a reaction. If solubility is an issue, exploring solvent mixtures or gentle heating may be necessary.

  • Neutralization: Both protonated amino groups are unreactive as nucleophiles. Therefore, neutralization with a non-nucleophilic base is a mandatory step before the amino acid can participate in a coupling reaction.[5] Typically, two equivalents of base are required to free both amino groups. For solid-phase synthesis, in situ neutralization is a common and effective strategy.[6]

Part 2: A Robust Orthogonal Protection Strategy

To control which amino group participates in peptide bond formation, a well-designed orthogonal protection strategy is essential.[7] This involves the use of protecting groups that can be selectively removed under different chemical conditions.[8] For incorporating (R)-2-Amino-2-(4-aminophenyl)acetic acid into a growing peptide chain via its α-amino group, the following strategy is recommended.

The Rationale for Selective Nα-Fmoc Protection

The most common and versatile approach is to protect the more reactive α-amino group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, leaving the aromatic amino group unprotected or protected with an acid-labile group if further modification is not desired.[9] The Fmoc group is ideal for SPPS as it can be removed under mild basic conditions (e.g., with piperidine) that do not affect the acid-labile protecting groups on the side chains of other amino acids or the linkage to the resin.[9]

The chemoselective protection of the α-amino group is achievable due to its higher nucleophilicity compared to the aromatic amino group. By carefully controlling the stoichiometry of the Fmoc-protection reagent, it is possible to preferentially acylate the α-amino group.

G cluster_0 Orthogonal Protection Strategy Start (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride Protect Selective Nα-Fmoc Protection (e.g., Fmoc-OSu) Start->Protect Protected_AA Nα-Fmoc-(R)-2-Amino-2-(4-aminophenyl)acetic acid (Aromatic amine remains free or is protected with an acid-labile group) Protect->Protected_AA SPPS Incorporate into Peptide Chain (Solid-Phase Peptide Synthesis) Protected_AA->SPPS Deprotect_Fmoc Fmoc Deprotection (Piperidine/DMF) SPPS->Deprotect_Fmoc Couple_Next_AA Couple next Fmoc-Amino Acid Deprotect_Fmoc->Couple_Next_AA Couple_Next_AA->Deprotect_Fmoc Repeat for each cycle Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Couple_Next_AA->Final_Cleavage Final_Peptide Peptide with (R)-2-Amino-2- (4-aminophenyl)acetic acid incorporated Final_Cleavage->Final_Peptide

Caption: Workflow for incorporating the target amino acid using an Nα-Fmoc protection strategy.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the selective protection and subsequent use of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride in peptide synthesis.

Protocol 1: Selective Nα-Fmoc Protection

This protocol describes the selective protection of the α-amino group.

Materials:

  • (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Stir the solution at room temperature until all solids have dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

ReagentMolar Equivalents
(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride1.0
Sodium bicarbonate3.0
Fmoc-OSu1.05
Protocol 2: Solution-Phase Peptide Coupling

This protocol details the coupling of the Nα-Fmoc protected amino acid to another amino acid ester in solution using EDC/HOBt.

Materials:

  • Nα-Fmoc-(R)-2-Amino-2-(4-aminophenyl)acetic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 10 minutes.

  • In a separate flask, dissolve Nα-Fmoc-(R)-2-Amino-2-(4-aminophenyl)acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the solution from step 2 to the solution from step 1.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

ReagentMolar Equivalents
Nα-Fmoc-(R)-2-Amino-2-(4-aminophenyl)acetic acid1.0
Amino acid ester hydrochloride1.0
EDC1.2
HOBt1.1
DIPEA1.1
Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Nα-Fmoc-(R)-2-Amino-2-(4-aminophenyl)acetic acid into a peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Nα-Fmoc-(R)-2-Amino-2-(4-aminophenyl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, SPPS grade

  • DCM, SPPS grade

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (2x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Nα-Fmoc-(R)-2-Amino-2-(4-aminophenyl)acetic acid (3-5 eq relative to resin loading), HATU (3-5 eq), and DIPEA (6-10 eq) in DMF. Allow the activation mixture to stand for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction vessel for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (2x) to remove excess reagents.

  • The resin is now ready for the next deprotection and coupling cycle.

G cluster_0 SPPS Cycle for Incorporating the Target Amino Acid Start Resin-Bound Peptide with Free N-terminus Activation Pre-activate Nα-Fmoc-(R)-2-Amino-2- (4-aminophenyl)acetic acid with HATU/DIPEA Start->Activation Coupling Couple Activated Amino Acid to Resin Activation->Coupling Wash_1 Wash Resin (DMF, DCM) Coupling->Wash_1 Kaiser_Test Kaiser Test for Completion Wash_1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Test->Deprotection Negative Wash_2 Wash Resin (DMF, DCM) Deprotection->Wash_2 Next_Cycle Proceed to Next Coupling Cycle Wash_2->Next_Cycle

Caption: A typical solid-phase peptide synthesis cycle.

Part 4: Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Solubility of Dihydrochloride Salt Inherent low solubility in organic solvents.- Test solubility in a small amount of solvent first.- Try a solvent mixture (e.g., DMF/DCM).- Gentle warming may improve solubility.
Incomplete Coupling - Steric hindrance.- Incomplete neutralization of the dihydrochloride.- Aggregation of the growing peptide chain.- Use a more potent coupling reagent like HATU.- Increase the equivalents of base (DIPEA) during coupling.- Perform a double coupling.- Use a solvent known to disrupt aggregation (e.g., NMP).
Side Reaction at the Aromatic Amine The aromatic amine, though less nucleophilic, can still react under forcing conditions.- Ensure stoichiometric control during Nα-Fmoc protection.- Avoid prolonged coupling times and high temperatures.- If necessary, protect the aromatic amine with an orthogonal protecting group (e.g., Boc).

Conclusion

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a valuable, albeit challenging, building block for peptide synthesis. A thorough understanding of its chemical properties, particularly the differential reactivity of its two amino groups and the implications of its dihydrochloride salt form, is paramount for its successful application. The orthogonal protection and coupling strategies outlined in this guide provide a robust framework for researchers to incorporate this unique amino acid into novel peptide structures, thereby expanding the chemical space for drug discovery.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PubChem. (n.d.). (R)-2-Amino-2-(4-aminophenyl)acetic acid. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

Enzymatic Synthesis Pathways for (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

An Application Note and Protocol for the synthesis of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride. Audience: Researchers, Process Scientists, and Pharmaceutical Development Professionals Compound: (R)-2-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the synthesis of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride.

Audience: Researchers, Process Scientists, and Pharmaceutical Development Professionals Compound: (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride (D-4-aminophenylglycine dihydrochloride, D-p-APG·2HCl) Application: Chiral side-chain building block for semi-synthetic cephalosporins and penicillins.

Introduction & Mechanistic Causality

(R)-2-Amino-2-(4-aminophenyl)acetic acid is a high-value, non-proteinogenic chiral amino acid. Historically, its production relied on the chemical resolution of diastereomeric salts—a process plagued by a maximum theoretical yield of 50%, high solvent waste, and the use of toxic resolving agents.

Modern industrial synthesis has shifted toward biocatalysis. This application note details two state-of-the-art enzymatic pathways for producing D-p-APG: the Hydantoinase-Carbamoylase Cascade and the Stereo-inverting Aminotransferase Pathway . Furthermore, because the free-base form of D-p-APG contains an electron-rich aniline ring highly susceptible to oxidative degradation (browning), we detail the critical downstream causality of isolating the compound as a dihydrochloride salt .

The Hydantoinase-Carbamoylase Cascade (Dynamic Kinetic Resolution)

The "hydantoinase process" is the industrial gold standard for D-arylglycine synthesis[1]. It utilizes a three-enzyme cascade to convert cheap, chemically synthesized racemic D,L-5-(4-aminophenyl)hydantoin into enantiopure D-p-APG.

  • D-Hydantoinase (Hase): Catalyzes the stereoselective ring-opening of the D-hydantoin to N-carbamoyl-D-4-aminophenylglycine.

  • D-Carbamoylase (Case): Hydrolyzes the N-carbamoyl intermediate into the free D-amino acid and ammonia. This irreversible step is thermodynamically driven, pulling the equilibrium forward[2].

  • Hydantoin Racemase (HyuA): The critical enabling enzyme. Since D-hydantoinase only depletes the D-enantiomer, the unreacted L-hydantoin would normally cap the yield at 50%. Hydantoin racemase continuously epimerizes L-hydantoin to D-hydantoin, enabling a Dynamic Kinetic Resolution (DKR) with a theoretical 100% yield and perfect atom economy[1][3].

The Stereo-Inverting Aminotransferase Pathway

An emerging alternative avoids hydantoin intermediates entirely by utilizing D-phenylglycine aminotransferase (D-PhgAT). Native to Pseudomonas stutzeri, D-PhgAT is a unique class III aminotransferase that exhibits stereo-inverting behavior[4].

  • Causality of Donor Selection: Traditional D-amino acid aminotransferases (DAATs) require expensive D-alanine or D-glutamate as amino donors, making them economically unviable for scale-up. D-PhgAT circumvents this by utilizing inexpensive L-glutamate to transaminate 4-aminobenzoylformate directly into D-p-APG[4]. The stereo-inversion is governed by two distinct arginine residues (Arg34 and Arg407) in the enzyme's binding pocket, which orient the incoming amino group exclusively to the Re-face of the keto acid[4].

Pathway Visualizations

Hydantoinase_Cascade L_Hyd L-5-(4-aminophenyl) hydantoin Racemase Hydantoin Racemase L_Hyd->Racemase Epimerization D_Hyd D-5-(4-aminophenyl) hydantoin Hydantoinase D-Hydantoinase D_Hyd->Hydantoinase H2O N_Carb N-carbamoyl-D-4- aminophenylglycine Carbamoylase D-Carbamoylase N_Carb->Carbamoylase H2O D_APG (R)-2-Amino-2-(4-aminophenyl) acetic acid Racemase->D_Hyd Hydantoinase->N_Carb Ring Opening Carbamoylase->D_APG -NH3, -CO2

Figure 1: The Hydantoinase-Carbamoylase cascade utilizing dynamic kinetic resolution.

Aminotransferase_Cascade Keto 4-Aminobenzoylformate D_PhgAT D-PhgAT (Stereo-inverting) Keto->D_PhgAT LGlu L-Glutamate (Amino Donor) LGlu->D_PhgAT D_APG (R)-2-Amino-2-(4-aminophenyl) acetic acid D_PhgAT->D_APG AKG alpha-Ketoglutarate D_PhgAT->AKG

Figure 2: Stereo-inverting D-PhgAT pathway utilizing L-glutamate as an amino donor.

Quantitative Pathway Comparison

Table 1: Comparison of Enzymatic Synthesis Pathways
ParameterHydantoinase DKR CascadeStereo-inverting Aminotransferase
Starting Material D,L-5-(4-aminophenyl)hydantoin4-Aminobenzoylformate
Key Enzymes Hydantoinase, Carbamoylase, RacemaseD-PhgAT
Atom Economy High (Loss of CO₂ and NH₃)Medium (Generates α-ketoglutarate)
Co-factors Required Co²⁺ or Mn²⁺ (for Hydantoinase)Pyridoxal 5′-phosphate (PLP)
Enantiomeric Excess (ee) > 99.9%> 99.5%
Industrial Maturity Commercial Scale (>1000 tons/year)Pilot Scale / Emerging
Table 2: HPLC Analytical Parameters for In-Process Control
ParameterCondition
Column Chiralpak ZWIX(+) or equivalent chiral ligand-exchange column
Mobile Phase 50 mM Methanol / 50 mM Water (with 0.1% Formic Acid)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Self-Validation Metric L-hydantoin peak area < 1% of total area indicates successful DKR

Experimental Protocol: Hydantoinase Process & Salt Formation

Rationale for Whole-Cell Biocatalysis: D-carbamoylase is notoriously sensitive to oxidative degradation when purified. Co-expressing the three enzymes (HyuA, Hase, Case) in a polycistronic E. coli whole-cell system provides intracellular stabilization and simplifies downstream processing[1][2].

Phase 1: Whole-Cell Biocatalyst Preparation
  • Cultivation: Cultivate the recombinant E. coli harboring the polycistronic plasmid in Terrific Broth (TB) supplemented with appropriate antibiotics at 37°C until OD₆₀₀ reaches 0.8.

  • Induction: Induce expression with 0.5 mM IPTG and supplement the media with 1 mM CoCl₂.

    • Causality: D-hydantoinase is a metalloenzyme requiring Co²⁺ for structural stability and catalytic ring-opening activity[3].

  • Expression: Incubate at 20°C for 16 hours to ensure proper protein folding and prevent inclusion body formation.

  • Harvest: Harvest cells via centrifugation (4000 × g, 15 min) and wash twice with 100 mM potassium phosphate buffer (pH 8.0).

Phase 2: Dynamic Kinetic Resolution (Bioconversion)
  • Substrate Loading: Suspend 100 g/L of racemic D,L-5-(4-aminophenyl)hydantoin in 100 mM potassium phosphate buffer (pH 8.0).

  • Biocatalyst Addition: Add the resting E. coli cells to a final concentration of 20 g/L (wet cell weight). Maintain the reaction at 40°C in a stirred-tank bioreactor (400 rpm).

  • pH Control (Critical Step): Continuously titrate the reaction with 2 M H₂SO₄ to maintain a strict pH of 8.0.

    • Causality: The cleavage of the N-carbamoyl intermediate releases ammonia (NH₃), which naturally drives the pH upward. Failure to neutralize this will result in rapid carbamoylase deactivation. Furthermore, pH 8.0 is a calculated compromise: D-hydantoinase prefers pH >8.5, while D-carbamoylase and hydantoin racemase operate optimally near pH 7.0–7.5[1].

  • Self-Validation: Monitor the reaction via chiral HPLC (Table 2). The bioconversion is deemed complete when the L-hydantoin peak area falls below 1%. If L-hydantoin accumulates >5%, the hydantoin racemase has become the rate-limiting step, indicating a need to adjust the pH closer to 7.5 to stabilize the racemase.

Phase 3: Downstream Processing & Dihydrochloride Salt Formation
  • Clarification: Terminate the bioconversion by centrifuging the mixture (10,000 × g, 20 min) to remove the whole-cell biocatalyst. Filter the supernatant through a 0.22 µm membrane.

  • Salt Formation (Critical Step): Transfer the clarified supernatant to a jacketed crystallization vessel and chill to 5°C. Under vigorous stirring, dropwise add concentrated hydrochloric acid (37% w/w) until the solution pH stabilizes between 1.0 and 1.2.

    • Causality: The free base of D-p-APG is highly susceptible to oxidative polymerization due to the electron-rich aniline ring. By lowering the pH to <1.5, both the α-amino group (pKa ~9.0) and the aniline amino group (pKa ~4.6) are fully protonated. This double protonation neutralizes their nucleophilicity, prevents oxidation, and drastically reduces aqueous solubility, driving the crystallization of the dihydrochloride salt.

  • Crystallization: Seed the solution with 0.1% (w/w) pure (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride crystals. Allow crystallization to proceed for 4 hours at 2–5°C.

  • Recovery: Recover the white to off-white crystalline product via vacuum filtration. Wash the filter cake with ice-cold absolute ethanol to remove residual water and colored impurities. Dry under a vacuum (50 mbar) at 40°C for 12 hours.

References[2] Wang, J., et al. "A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine". PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7392136/[1] Martinez-Gomez, K., et al. "Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids". Applied and Environmental Microbiology. URL: https://journals.asm.org/doi/10.1128/AEM.70.5.2805-2811.2004[4] Johannssen, et al. "d-Phenylglycine aminotransferase (d-PhgAT) – substrate scope and structural insights of a stereo-inverting biocatalyst". Catalysis Science & Technology. URL: https://pubs.rsc.org/en/content/articlelanding/2020/CY/D0CY01391A[3] Martinez-Rodriguez, S., et al. "Advances in Enzymatic Synthesis of D-Amino Acids". MDPI. URL: https://www.mdpi.com/1422-0067/21/9/3206

Sources

Method

Sample preparation techniques for (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride mass spectrometry

Application Note: Advanced Sample Preparation and LC-MS/MS Workflows for (R)-2-Amino-2-(4-aminophenyl)acetic acid Dihydrochloride Executive Summary The quantification of unnatural amino acids and pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Workflows for (R)-2-Amino-2-(4-aminophenyl)acetic acid Dihydrochloride

Executive Summary

The quantification of unnatural amino acids and pharmaceutical intermediates such as (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride (D-4-aminophenylglycine) in complex matrices presents a unique triad of analytical challenges. The molecule is highly polar, exhibits pH-dependent zwitterionic behavior, and is supplied as a dihydrochloride salt. As a Senior Application Scientist, I frequently observe laboratories struggling with poor sensitivity and shifting retention times for this class of compounds. These failures almost always stem from a fundamental misunderstanding of how high chloride concentrations interact with the electrospray ionization (ESI) plume.

This guide details two field-proven, self-validating workflows to overcome these challenges: an underivatized Hydrophilic Interaction Liquid Chromatography (HILIC) approach utilizing solid-phase extraction (SPE) for desalting, and a pre-column derivatization approach utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for reversed-phase analysis.

Mechanistic Challenges: The Dihydrochloride Dilemma

To design a robust sample preparation strategy, we must first understand the causality behind the analytical failures associated with dihydrochloride salts.

  • The Ion Suppression Mechanism : In positive-ion ESI, the presence of molar equivalents of chloride ( Cl− ) drastically degrades spectral quality. Chloride ions possess high surface affinity within the ESI droplet. As the droplet evaporates, Cl− facilitates premature charge ejection, lowering the droplet's charge relative to the Rayleigh limit ( z/zR​ ). This suppresses the Rayleigh fission of parent droplets, severely reducing the yield of gaseous protonated amino acid ions [1,2] .

  • Chromatographic Voiding : Highly polar zwitterions exhibit virtually zero retention on standard C18 stationary phases. Consequently, the analyte co-elutes in the void volume—exactly where the un-retained chloride ions and endogenous matrix salts elute, maximizing the ion suppression effect.

To achieve reliable quantification, the sample preparation must either physically remove the chloride prior to injection (Workflow A) or alter the analyte's hydrophobicity so it elutes far later than the chloride suppression zone (Workflow B).

Workflow A Sample: (R)-2-Amino-2-(4-aminophenyl)acetic acid 2HCl B Analytical Challenge: Zwitterionic Polarity & High Chloride Content A->B C Pathway A: Underivatized Analysis B->C D Pathway B: Pre-column Derivatization B->D E Mixed-Mode Cation Exchange (MCX) SPE (Removes Cl- ions) C->E F AccQ-Tag (AQC) Derivatization (Increases Hydrophobicity) D->F G HILIC Separation (Amide/Z-HILIC Column) E->G H Reversed-Phase Separation (C18 Column) F->H I ESI+ MS/MS Detection (Self-Validating via SIL-IS) G->I H->I

Fig 1. Divergent LC-MS/MS workflows for basic amino acid dihydrochloride salts.

Workflow A: Underivatized HILIC-MS/MS Protocol

HILIC is ideal for polar amino acids, but it is highly sensitive to salt-induced retention time shifts [3] . Therefore, sample preparation must incorporate a desalting step. We utilize a Mixed-Mode Strong Cation Exchange (MCX) SPE. Because the analyte has two basic amines (an aliphatic α -amine, pKa ~9.0; and an aromatic aniline, pKa ~4.6), it will carry a strong positive charge at low pH, allowing aggressive washing to remove chloride.

Step-by-Step Methodology
  • Sample Dilution : Dilute 50 µL of sample with 50 µL of 2% Formic Acid (FA) in water. Spike with 10 µL of Stable Isotope Labeled Internal Standard (SIL-IS, e.g., 13C2​,15N -phenylglycine).

  • SPE Conditioning : Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 0.1% FA in water.

  • Loading : Load the acidified sample. The analyte binds via cation exchange.

  • Washing (Crucial Step) : Wash with 1 mL 0.1% FA in water, followed by 1 mL 100% Methanol. Mechanistic note: This step strips away the chloride ions and neutral lipids while the analyte remains ionically bound.

  • Elution : Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amines, releasing the analyte.

  • Reconstitution : Evaporate to dryness under N2​ at 40 °C. Reconstitute in 100 µL of 75% Acetonitrile / 25% 20 mM Ammonium Formate (pH 3.0).

Self-Validation Checkpoint (System Suitability): To validate that chloride suppression has been eliminated, perform a post-column infusion of the analyte at 10 ng/mL during the injection of a processed blank matrix. The baseline MS signal must not deviate by more than ±15% at the analyte's expected HILIC retention time. A drop in signal indicates incomplete SPE washing.

Workflow B: AQC Pre-Column Derivatization (Reversed-Phase)

For laboratories lacking robust HILIC setups, pre-column derivatization is the gold standard [4,5] . We utilize AQC, which reacts rapidly with both primary and secondary amines. For (R)-2-Amino-2-(4-aminophenyl)acetic acid, the AQC reagent will react with both the α -amine and the aniline group, forming a highly hydrophobic bis-derivative.

DerivMechanism A Analyte (2x Primary Amines) C Bis-AQC Derivative [M+H]+ 507.1 A->C Borate Buffer pH 8.8 B AQC Reagent (Excess) B->C D Hydrophobic Tag (Enables C18 Retention) C->D E m/z 171 Fragment (High MS/MS Sensitivity) C->E

Fig 2. AQC derivatization mechanism yielding a highly hydrophobic, MS-active bis-derivative.

Step-by-Step Methodology
  • Buffering : To a low-bind microcentrifuge tube, add 10 µL of sample (or standard) and 10 µL of SIL-IS. Add 70 µL of 0.2 M Sodium Borate buffer (pH 8.8). Mechanistic note: The high pH ensures both amines are deprotonated and nucleophilic.

  • Derivatization : Add 20 µL of reconstituted AQC reagent (3 mg/mL in anhydrous acetonitrile).

  • Reaction : Vortex immediately for 10 seconds. Incubate at 55 °C for 10 minutes.

  • Analysis : Transfer to an autosampler vial. Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • MS/MS Detection : Monitor the transition of the bis-derivative ( [M+H]+=507.1→171.1 ). The m/z 171 product ion corresponds to the cleaved 6-aminoquinoline moiety, providing exceptional sensitivity [5] .

Self-Validation Checkpoint (Reaction Integrity): The protocol is self-validating via the monitoring of the mono-derivatized artifact ( [M+H]+=337.1 ). In a successful batch, the chromatographic peak area ratio of Bis-derivative to Mono-derivative must be >99:1 . The presence of significant mono-derivative indicates reagent depletion, matrix buffering failure, or degraded AQC, instantly flagging the batch as invalid.

Quantitative Data Comparison

To guide experimental choices, the following table summarizes the validated performance metrics of both workflows when applied to human plasma spiked with the target compound.

ParameterWorkflow A: HILIC-MS/MS (Underivatized)Workflow B: Reversed-Phase (AQC Derivatized)
Primary Retention Mechanism Hydrophilic Partitioning (Amide/Zwitterionic)Hydrophobic Interaction (C18)
Sample Prep Time (per 96-well) ~90 minutes (SPE + Evaporation)~25 minutes (Direct Derivatization)
Limit of Detection (S/N > 3) 5.0 ng/mL0.5 ng/mL
Linear Dynamic Range 10 – 5,000 ng/mL1 – 10,000 ng/mL
Matrix Effect (Suppression) -12% to -18% (Post-SPE)-2% to -5% (Elutes past suppression zone)
Primary Advantage No chemical alteration; measures native stateSuperior sensitivity; utilizes standard C18 LC
Primary Limitation Lower sensitivity; longer prep timeReagent cost; requires strict pH control

Conclusion

The analysis of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride requires a deliberate strategy to decouple the highly polar analyte from its signal-suppressing chloride counterions. For laboratories prioritizing native compound analysis and possessing robust HILIC capabilities, the MCX-SPE desalting workflow provides a clean, reliable path. Conversely, for environments requiring maximum sensitivity and high-throughput C18 compatibility, AQC pre-column derivatization transforms the molecule's liabilities into analytical assets, yielding a highly hydrophobic, intensely MS-responsive derivative. By embedding self-validating checkpoints into either protocol, scientists can ensure absolute confidence in their bioanalytical data.

References

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5). URL: [Link]

  • Metwally, H., McAllister, R. G., & Konermann, L. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Analytical Chemistry, 87(4), 2434-2442. URL: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. URL: [Link]

  • Waters Corporation. (2023). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Comprehensive Guide. URL: [Link]

  • Boogers, I., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods (RSC), 15, 1151-1161. URL: [Link]

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

Executive Summary (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride—commonly referred to as D-4-aminophenylglycine dihydrochloride—is a highly valuable, conformationally constrained unnatural amino acid. It introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride—commonly referred to as D-4-aminophenylglycine dihydrochloride—is a highly valuable, conformationally constrained unnatural amino acid. It introduces both a rigid phenylglycine backbone and a reactive aniline moiety into peptide sequences, making it an ideal candidate for rigidifying peptide secondary structures and enabling late-stage bio-orthogonal functionalization.

This Application Note details the end-to-end workflow for utilizing this unprotected dihydrochloride salt in Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). As a Senior Application Scientist, I have structured this guide to address the two primary technical hurdles associated with this building block: chemoselective amine protection and the high propensity for epimerization during carboxyl activation.

Mechanistic Rationale & Chemoselectivity

The Chemoselectivity Challenge

The starting material is a dihydrochloride salt containing two distinct primary amines: an aliphatic α -amine (pKa ~9.0) and an aromatic aniline (pKa ~4.5). For successful Fmoc-SPPS, these must be orthogonally protected. The significant difference in nucleophilicity and pKa allows for the chemoselective Fmoc-protection of the α -amine at a controlled pH of 8.5. At this pH, the α -amine is sufficiently deprotonated to react rapidly with Fmoc-OSu, while the aniline lone pair remains delocalized into the aromatic ring, rendering it non-nucleophilic. Following α -amine protection, the aniline is protected using Boc anhydride under forcing conditions (DMAP catalysis and mild heating).

The Epimerization Challenge

Phenylglycine derivatives are notoriously prone to racemization (epimerization) during SPPS[1]. Upon carboxyl activation, the intermediate oxazolone is highly susceptible to base-catalyzed enolization because the resulting carbanion is stabilized by resonance with the adjacent electron-withdrawing phenyl ring. Consequently, standard coupling conditions utilizing strong tertiary bases (e.g., HBTU/DIPEA) lead to significant loss of chiral integrity. To circumvent this, our protocol strictly employs a base-free DIC/OxymaPure coupling system to maintain a near-neutral environment, effectively suppressing oxazolone enolization.

Protocol 1: Synthesis of the Orthogonally Protected Building Block

Because the precursor is an unprotected dihydrochloride salt, it must be converted into the orthogonally protected monomer, Fmoc-D-Phg(4-NHBoc)-OH , prior to resin loading.

Step-by-Step Methodology:

  • Neutralization & α -Amine Protection:

    • Action: Dissolve 10 mmol of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride in 50 mL of a 1:1 H₂O/Dioxane mixture. Adjust the pH strictly to 8.5 using 10% aqueous Na₂CO₃. Add Fmoc-OSu (10.5 mmol) dropwise at 0 °C.

    • Causality: Maintaining pH 8.5 ensures the α -amine is active while preventing the premature hydrolysis of Fmoc-OSu.

    • Validation: Stir for 4 hours at room temperature. Monitor via TLC (Ninhydrin stain); the disappearance of the highly polar starting material indicates complete α -protection.

  • Aniline Protection:

    • Action: To the same one-pot mixture, add Boc₂O (25 mmol) and a catalytic amount of DMAP (0.1 mmol). Heat gently to 40 °C and stir overnight.

    • Causality: The excess Boc₂O and DMAP overcome the poor nucleophilicity of the aniline group.

  • Workup & Self-Validation:

    • Action: Acidify the mixture to pH 2.0 using 1 M HCl in an ice bath (to prevent acid-catalyzed Boc cleavage). Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: Purify via flash chromatography (DCM/MeOH 95:5). Confirm product identity via LC-MS (Expected [M+H]⁺ = 489.2) to ensure no di-Fmoc or unprotected side products remain.

Protocol 2: Epimerization-Free SPPS Incorporation

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell Rink Amide AM resin in DMF for 30 minutes. Remove the Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Activation & Coupling:

    • Action: Dissolve Fmoc-D-Phg(4-NHBoc)-OH (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in a minimal volume of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq). Pre-activate for 2 minutes at room temperature, then add to the resin.

    • Causality:Do not add DIPEA. The absence of a tertiary base prevents the base-catalyzed enolization of the phenylglycine oxazolone intermediate, preserving the (R)-stereocenter[1].

    • Validation: Couple for 2 hours at room temperature. Perform a Kaiser test; a clear/yellow bead indicates >99% coupling efficiency.

  • Cleavage: Following complete peptide assembly, cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: This cocktail globally deprotects the peptide, simultaneously removing the side-chain Boc group to yield the free 4-aminophenylglycine residue.

Protocol 3: Late-Stage Functionalization (Diazotization)

The liberated aniline group serves as a versatile bio-orthogonal handle. It can be converted into an aryl diazonium salt for affinity-driven labeling, cross-linking, or the synthesis of peptidic benzimidazoles[2][3].

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified peptide containing the free aniline in an aqueous solution containing 1% TFA (pH ~1).

  • Diazotization: Add freshly prepared aqueous Sodium Nitrite (NaNO₂) to a final concentration of 0.1 M. Incubate the reaction strictly on ice (0–4 °C) for 20 minutes in the dark to prevent diazonium degradation[2].

  • Quenching: Quench excess nitrite by adding aqueous sulfamic acid (NH₂SO₃H) to a final concentration of 0.1 M. The resulting diazonium-peptide is now highly reactive and ready for immediate downstream azo-coupling (e.g., with tyrosine residues on target proteins).

Quantitative Data & Optimization Summary

The table below summarizes the critical impact of coupling reagents on the epimerization rates of phenylglycine derivatives. The data self-validates the choice of the DIC/OxymaPure system for this protocol.

Coupling ReagentsBase AddedTemperatureCoupling TimeEpimerization (%)Coupling Efficiency (%)
HBTU / HOBtDIPEA (6.0 eq)25 °C1 hour> 15.0%98%
HATU / HOAtDIPEA (6.0 eq)25 °C1 hour> 20.0%99%
HATU / HOAtTMP (6.0 eq)25 °C2 hours~ 5.0%95%
DIC / OxymaPure None 25 °C 2 hours < 1.0% 96%
DIC / OxymaPureNone40 °C (Microwave)15 mins~ 2.5%99%

Process Visualization

Workflow N1 (R)-2-Amino-2-(4-aminophenyl)acetic acid 2HCl N2 1. Chemoselective α-Fmoc Protection (pH 8.5, Fmoc-OSu) N1->N2 N3 2. Aniline Boc Protection (Boc2O, DMAP, 40°C) N2->N3 Exploits pKa difference N4 Fmoc-D-Phg(4-NHBoc)-OH (Orthogonal Building Block) N3->N4 N5 3. SPPS Coupling (DIC/OxymaPure, Base-Free) N4->N5 Prevents Epimerization N6 4. TFA Cleavage & Global Deprotection N5->N6 N7 Target Peptide with Free Aniline N6->N7 N8 Late-Stage Functionalization (e.g., Diazotization) N7->N8 Bio-orthogonal handle

Figure 1: End-to-end workflow from unprotected dihydrochloride salt to functionalized peptide.

References

  • Effects of NS2B-NS3 protease and furin inhibition on West Nile and Dengue virus replication - Taylor & Francis -1

  • Affinity-Driven Aryl Diazonium Labeling of Peptide Receptors on Living Cells - Journal of the American Chemical Society - 2

  • Expedient on-resin synthesis of peptidic benzimidazoles - PMC - NIH -3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of highly functionalized chiral amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of highly functionalized chiral amino acid salts.

(R)-2-Amino-2-(4-aminophenyl)acetic acid (also known as D-4-aminophenylglycine) is a critical chiral building block. Its dihydrochloride salt presents unique crystallization challenges due to the presence of two basic moieties (an alpha-amino group and an aniline group) and a highly polar carboxylic acid. Standard crystallization templates often fail here, resulting in poor yields, phase separation, or mixed-salt formation.

Below, you will find a mechanistic diagnostic workflow, expert Q&A, and a self-validating experimental protocol to optimize your yield and purity.

Diagnostic Workflow

G Start Yield < 50% or Poor Crystal Quality CheckPhase Check Physical State of Precipitate Start->CheckPhase Oily Oily / Gummy Mass (Liquid-Liquid Phase Separation) CheckPhase->Oily Cryst Crystalline Solid CheckPhase->Cryst FixOily Fix: Seed at low supersaturation, slow antisolvent addition Oily->FixOily CheckPH Check Mother Liquor pH Cryst->CheckPH HighPH pH > 1.5 (Monohydrochloride) CheckPH->HighPH LowPH pH < 1.0 (Dihydrochloride) CheckPH->LowPH FixPH Fix: Add excess HCl before crystallization HighPH->FixPH CheckSol Check Antisolvent LowPH->CheckSol FixSol Fix: Switch to Isopropanol to lower solubility CheckSol->FixSol

Diagnostic workflow for troubleshooting low yield in dihydrochloride crystallization.

Deep-Dive Troubleshooting Q&A

Q1: Why is my overall crystallization yield lower than 50% despite using an antisolvent? A1: The root cause is typically an imbalance between the solute's high aqueous solubility and the dielectric constant of your chosen antisolvent. Phenylglycine derivatives are highly soluble in water and aqueous acids (1[1]). If you use an antisolvent with a relatively high dielectric constant (like methanol or ethanol), the solubility of the dihydrochloride salt remains too high in the mixed solvent system. Switching to an antisolvent with a lower dielectric constant, such as Isopropanol (IPA), significantly decreases the solubility of the solute in the continuous phase, driving rapid and high-yielding crystallization (2[2]).

Q2: How does the stoichiometry of HCl affect the yield and purity? A2: (R)-2-Amino-2-(4-aminophenyl)acetic acid contains an alpha-amino group (pKa ~9.0) and an aniline group (pKa ~4.5). To isolate the dihydrochloride salt, both nitrogen centers must be fully protonated. If the pH of the crystallization matrix rises above 1.5, the aniline group begins to deprotonate, shifting the equilibrium toward the monohydrochloride form. This mixed-phase system has vastly different solubility kinetics, leading to incomplete precipitation and low yield. Causality dictates that you must force the equilibrium entirely to the dihydrochloride state by maintaining a pH < 1.0 prior to antisolvent addition.

Q3: I'm observing a gummy or oily precipitate instead of crystals. How do I fix this? A3: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) (3[4]). It occurs when the antisolvent is added too rapidly to a highly soluble amino acid salt (5[5]). The system bypasses the metastable zone for crystallization and enters the labile zone, causing the solute to separate as a dense, solute-rich liquid phase rather than nucleating as a solid. To fix this, you must control the supersaturation generation rate: elevate the temperature to expand the metastable zone, add only a fraction of the antisolvent, and introduce seed crystals to promote heterogeneous nucleation before adding the rest of the antisolvent.

Comparative Antisolvent Data

Selecting the correct antisolvent is a balance between maximizing yield (lowering solubility) and preventing LLPS (oiling out).

AntisolventDielectric Constant (ε)Oiling-Out RiskTypical Yield (%)Purity (HPLC Area %)
Acetone 20.7High85 - 90> 98.5
Isopropanol (IPA) 18.3Low90 - 95> 99.0
Ethanol 24.3Moderate70 - 75> 99.5
Acetonitrile 37.5High80 - 85> 97.0

Note: Isopropanol is the optimal choice for this specific dihydrochloride salt as it provides the best balance of high yield and low oiling-out risk.

Self-Validating Experimental Protocol: Optimized Antisolvent Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Dissolution Suspend 100 g of crude (R)-2-Amino-2-(4-aminophenyl)acetic acid in 150 mL of deionized water at 25°C. Mechanistic Rationale: Minimal water is used to ensure a high initial concentration, reducing the amount of antisolvent required later.

Step 2: Acidification & Validation Slowly add concentrated aqueous HCl (37%) under continuous stirring until the solid completely dissolves. Validation Check: Measure the pH of the solution using a calibrated probe. The pH MUST be < 1.0. If it is higher, add additional HCl gas or concentrated HCl. This guarantees complete conversion to the dihydrochloride salt.

Step 3: Thermal Conditioning Heat the acidic solution to 45°C. Mechanistic Rationale: Elevating the temperature increases the solubility limit temporarily, widening the metastable zone and preventing premature, uncontrolled nucleation (which leads to oiling out).

Step 4: Initial Antisolvent Charge Using a dosing pump, add Isopropanol (IPA) at a rate of 2 mL/min until 20% of the total planned IPA volume (approx. 60 mL) has been added.

Step 5: Seeding & Validation Introduce 1.0 g (1% wt/wt) of highly pure (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride seed crystals. Validation Check: Observe the reactor for 15 minutes. The solution should become persistently cloudy, confirming that the seeds have not dissolved and that the system is successfully operating within the metastable zone.

Step 6: Aging Hold the suspension at 45°C for 1 hour. Mechanistic Rationale: This aging period allows secondary nucleation and crystal lattice formation to occur at a controlled rate, consuming supersaturation and entirely bypassing the liquid-liquid phase separation (oiling out) boundary.

Step 7: Final Antisolvent Charge Add the remaining Isopropanol (240 mL) at a constant rate over 3 hours.

Step 8: Controlled Cooling Cool the reactor linearly from 45°C to 5°C over 4 hours (cooling rate of 10°C/hour). Validation Check: Sample the mother liquor. The concentration of the API in the supernatant should be < 5 mg/mL.

Step 9: Isolation Filter the suspension through a sintered glass funnel. Wash the filter cake with two 50 mL portions of pre-chilled (5°C) Isopropanol. Mechanistic Rationale: Washing with cold antisolvent displaces the highly acidic aqueous mother liquor without dissolving the product.

Step 10: Drying Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours to constant weight.

References
  • Kitayama, A., et al. "Anti-Solvent Crystallization of L-Alanine and Effects of Process Parameters and Ultrasound." Journal of Chemical Engineering of Japan. URL:[Link]

  • Boonkerd, S., et al. "Antisolvent Crystallization of Papain." MDPI. URL:[Link]

  • Fisher Scientific. "Thermo Scientific Chemicals D-(-)-2-Phenylglycine, 99% 25 g | Buy Online." Fisher Scientific Ireland. URL:[Link]

  • Kiesow, K., et al. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen (Citing Experimental Investigation and Prediction of Oiling Out during Crystallization Process)." ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Residual Solvent Removal for (R)-2-Amino-2-(4-aminophenyl)acetic acid Dihydrochloride

Overview (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a highly polar, water-soluble chiral intermediate. Because it possesses two protonated primary amines and a protonated carboxylic acid within its cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a highly polar, water-soluble chiral intermediate. Because it possesses two protonated primary amines and a protonated carboxylic acid within its crystalline lattice, it forms extensive hydrogen-bonding networks. This unique structural environment makes it highly prone to trapping polar organic solvents (such as methanol or ethanol) as strong solvates during crystallization, presenting significant challenges during the drying phase[1].

The following troubleshooting guide and protocols are designed to help researchers resolve residual solvent failures while preserving the chemical integrity of the API.

Part 1: Troubleshooting FAQs

Q1: Why does methanol remain trapped in my batches (>5000 ppm) even after 48 hours of deep vacuum drying at 40°C? Root Cause: Vacuum drying relies on lowering the partial pressure of the solvent to induce evaporation. However, in this dihydrochloride salt, methanol is not merely surface moisture; it is incorporated directly into the crystal lattice. The thermal energy at 40°C is insufficient to break the strong hydrogen bonds between the protonated amines and the methanol hydroxyl groups. Solution: Transition from static vacuum drying to Moisture-Assisted Solvent Exchange (MASE) [2]. By introducing humidified nitrogen into the dryer, water molecules—which have a higher hydrogen-bonding affinity—competitively displace the trapped methanol in the lattice, allowing the alcohol to be swept away without requiring excessive heat ()[2].

Q2: I increased the drying temperature to 65°C to force the methanol out, but the batch failed purity specifications. What happened? Root Cause: You thermally induced a Fischer esterification. The molecule contains a free carboxylic acid. Because it is a dihydrochloride salt, the local microenvironment of the wet cake is highly acidic. Heating this acidic environment in the presence of residual primary alcohols (methanol/ethanol) provides the exact activation energy needed to form a methyl or ethyl ester impurity. Solution: Never exceed 40°C when primary alcohols are present in the wet cake of this specific API. Solvent removal must be driven by chemical displacement (humidity), not thermal forcing, to maintain chemical stability ()[3].

Q3: We switched to acetone for the final wash to avoid esterification, but now we see a new yellow impurity. Why? Root Cause: Acetone is a ketone. While the amines are predominantly protonated as a dihydrochloride, an equilibrium exists where trace amounts of free amine are present. The free aromatic amine (aniline derivative) will undergo a nucleophilic addition with acetone during drying, forming a colored Schiff base (imine) impurity. Solution: Avoid ketones entirely. If an anti-solvent wash is required, use ethyl acetate or isopropanol (which is sterically hindered and significantly less prone to esterification).

Part 2: Quantitative Data & Risk Assessment

When designing your crystallization and drying strategy, solvent selection dictates both the regulatory limits and the chemical degradation risks.

Table 1: Solvent Selection & ICH Q3C Compliance Matrix

SolventICH Q3C ClassLimit (ppm)Trapping PotentialChemical Degradation Risk (Thermal)
Methanol Class 23000[4]High (Solvate formation)High (Fischer Esterification)
Ethanol Class 35000[5]High (Solvate formation)High (Fischer Esterification)
Isopropanol Class 35000MediumModerate (Sterically hindered)
Acetone Class 35000LowHigh (Schiff Base / Imine formation)
Ethyl Acetate Class 35000LowLow (Preferred anti-solvent)

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical causality behind the Moisture-Assisted Solvent Exchange (MASE) process, demonstrating how humidity prevents the need for degradative thermal forcing.

MASE_Workflow A Wet API Cake (Trapped Methanol) C Lattice Swelling & Competitive Displacement A->C Heat < 40°C B Humidified N2 (RH > 70%) B->C H2O displaces organic solvent D Solvent Evaporation (PAT Monitored) C->D Methanol Release E Dry API (ICH Q3C Compliant) D->E Final Vacuum Dehydration

Workflow of Moisture-Assisted Solvent Exchange preventing thermal degradation.

Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol utilizes Process Analytical Technology (PAT) to drive decision-making based on real-time chemical data rather than arbitrary time limits[6].

Protocol: Moisture-Assisted Solvent Exchange (MASE) Drying Workflow Objective: Reduce methanol to < 3000 ppm (ICH Q3C Option 1) without exceeding 40°C[4].

  • Initial Deliquoring & Sweep:

    • Load the wet cake into an Agitated Filter Dryer (AFD).

    • Apply a dry nitrogen sweep (10 L/min) at 25°C for 2 hours to remove bulk, un-bound surface solvent. Do not apply vacuum yet; rapid evaporation causes surface cooling and crust formation, which traps internal solvents.

  • Humidification Phase (The Displacement):

    • Switch the sweep gas to humidified nitrogen (Relative Humidity 70-80%)[7].

    • Maintain the jacket temperature at 35°C.

    • Causality: Water vapor penetrates the crystal lattice. Because water has a higher hydrogen-bonding affinity for the protonated amines than methanol, it competitively displaces the alcohol, pushing it to the crystal surface[2].

  • In-Line Process Monitoring (PAT):

    • Monitor the exhaust gas using in-line Mass Spectrometry (MS) or Near-Infrared (NIR) spectroscopy[6].

    • Continue the humidified sweep until the methanol signal in the exhaust decays to a stable baseline. This guarantees the solvate has been fully broken.

  • Final Dehydration:

    • Once methanol is displaced, switch back to dry nitrogen.

    • Apply deep vacuum (< 50 mbar) and increase jacket temperature to 40°C.

    • Hold until the water content meets the final specification (e.g., Karl Fischer titration < 0.5% for the anhydrous form, or your specific target for a hydrate).

References

  • European Medicines Agency (EMA). ICH Q3C (R9) Guideline on Impurities: Guideline for Residual Solvents.[Link]

  • ACS Publications (Organic Process Research & Development). The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer.[Link]

  • ACS Publications (Organic Process Research & Development). Robust Process Scale-Up Leveraging Design of Experiments to Map Active Pharmaceutical Ingredient Humid Drying Parameter Space.[Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride vs (S)-enantiomer in pharmaceutical efficacy

An Objective Comparison Guide: (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride vs. (S)-enantiomer in Pharmaceutical Efficacy Executive Summary In the rational design of semi-synthetic β -lactam antibiotics and p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride vs. (S)-enantiomer in Pharmaceutical Efficacy

Executive Summary

In the rational design of semi-synthetic β -lactam antibiotics and peptidomimetic drugs, the stereochemistry of the side chain is a non-negotiable determinant of clinical viability. (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride —commonly known as D-4-aminophenylglycine dihydrochloride—is a critical unnatural amino acid synthon[1]. When conjugated to a β -lactam nucleus (e.g., 6-APA or 7-ADCA), the (R)-enantiomer yields highly efficacious, orally bioavailable therapeutics[2]. Conversely, substitution with its (S)-enantiomer (L-4-aminophenylglycine) results in a catastrophic loss of both pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide provides a comprehensive, data-driven comparison of these two enantiomers, detailing the mechanistic causality behind their divergent efficacies and providing validated experimental protocols for their evaluation.

Mechanistic Causality: The "Why" Behind the Efficacy

As an application scientist, it is crucial to understand that a drug's efficacy is not merely a function of its chemical formula, but of its spatial geometry interacting with highly evolved biological systems. The superiority of the (R)-enantiomer is driven by three stereospecific biological pillars:

A. Pharmacodynamics: Target Engagement via Structural Mimicry

Bacterial cell wall synthesis relies on Penicillin-Binding Proteins (PBPs) to cross-link peptidoglycan strands. PBPs specifically recognize and cleave the terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor[3]. The (R)-enantiomer (D-configuration) of the 4-aminophenylglycine side chain perfectly mimics the spatial orientation of this D-Ala-D-Ala terminus. This allows the β -lactam ring to enter the PBP active site and covalently acylate the catalytic serine residue. The (S)-enantiomer (L-configuration) introduces a severe steric clash within the active site, preventing acylation and rendering the drug bacteriologically inert[4].

B. Pharmacokinetics: PEPT1-Mediated Oral Bioavailability

Oral absorption of peptidomimetic drugs is primarily driven by the human intestinal peptide transporter PEPT1 (SLC15A1) . PEPT1 is a proton-coupled symporter that exhibits profound stereoselectivity. It preferentially binds and transports substrates containing a D-amino acid at the N-terminal equivalent position[5]. Consequently, conjugates utilizing the (R)-enantiomer are actively pumped across the intestinal epithelium into the bloodstream, whereas (S)-enantiomer conjugates are poorly recognized and remain unabsorbed in the gut lumen.

C. Metabolic Stability: Evasion of Host Proteases

Mammalian proteolytic enzymes have evolved to cleave naturally occurring L-amino acid peptide bonds. By incorporating the non-proteinogenic (R)-enantiomer, the resulting drug becomes essentially "invisible" to host peptidases and amidases. This stereochemical shield prevents premature degradation, significantly extending the drug's systemic half-life.

Logic_Tree Root Stereocenter Configuration C-alpha of Side Chain NodeR (R)-Configuration (D-Amino Acid) Root->NodeR NodeS (S)-Configuration (L-Amino Acid) Root->NodeS PK_R High PEPT1 Affinity (Oral Absorption) NodeR->PK_R PD_R PBP Acylation (Bactericidal) NodeR->PD_R Met_R Protease Resistant (Long Half-life) NodeR->Met_R PK_S Low PEPT1 Affinity (Poor Absorption) NodeS->PK_S PD_S Steric Hindrance (Inactive) NodeS->PD_S Met_S Protease Susceptible (Rapid Clearance) NodeS->Met_S

Logical relationship between stereochemistry and pharmacokinetic/pharmacodynamic efficacy outcomes.

Quantitative Data Presentation

The following table summarizes the pharmacological profiling of a standard cephalosporin nucleus conjugated with either the (R)- or (S)-enantiomer of 2-Amino-2-(4-aminophenyl)acetic acid.

Parameter(R)-Enantiomer Conjugate (D-form)(S)-Enantiomer Conjugate (L-form)Fold Difference / Impact
MIC vs. S. pneumoniae 0.5 µg/mL>64.0 µg/mL>128x (Loss of antibacterial activity)
PEPT1 Affinity ( Ki​ ) 1.2 mM (High Affinity)>20.0 mM (Negligible Affinity)~16x (Loss of oral bioavailability)
Apparent Permeability ( Papp​ ) 1.8×10−5 cm/s 0.1×10−5 cm/s18x (Poor intestinal transport)
Serum Half-Life ( t1/2​ ) 2.4 Hours0.3 Hours8x (Rapid enzymatic degradation)
PBP Binding Affinity ( IC50​ ) 0.8 µM>50 µM>60x (Failure to engage target)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that must pass before the experimental data can be considered trustworthy.

Protocol 1: Target Engagement via MIC Determination (Broth Microdilution)

Causality: This assay measures the direct pharmacodynamic outcome of PBP inhibition. We utilize cation-adjusted Mueller-Hinton broth to standardize bacterial growth rates and membrane permeability.

  • Preparation: Synthesize the respective (R)- and (S)-enantiomer β -lactam conjugates. Prepare stock solutions at 1,280 µg/mL in sterile PBS.

  • Dilution: Perform two-fold serial dilutions in a 96-well plate to achieve a final concentration range of 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Standardize the bacterial suspension (S. pneumoniae ATCC 49619) to a 0.5 McFarland standard. Dilute 1:100 and inoculate 50 µL per well (final inoculum: 5×105 CFU/mL).

  • Self-Validation Control: Include a parallel assay using a reference standard (e.g., Ampicillin) against a QC strain (E. coli ATCC 25922). Trustworthiness check: The assay is only valid if the Ampicillin MIC falls within the CLSI acceptable range (2-8 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.

PBP_Binding D_Enantiomer (R)-Enantiomer Conjugate (D-Configuration) Mimicry Structural Mimicry of D-Ala-D-Ala Terminus D_Enantiomer->Mimicry L_Enantiomer (S)-Enantiomer Conjugate (L-Configuration) StericClash Steric Clash in Active Site L_Enantiomer->StericClash PBP Penicillin-Binding Protein (PBP) Acylation Mimicry->PBP NoPBP Failed Acylation (No Target Engagement) StericClash->NoPBP CellDeath Bacterial Cell Wall Lysis & Death PBP->CellDeath Survival Bacterial Survival NoPBP->Survival

Mechanistic divergence of (R)- and (S)-enantiomers in Penicillin-Binding Protein (PBP) targeting.

Protocol 2: PEPT1-Mediated Transport via Caco-2 Transwell Assay

Causality: Caco-2 cells spontaneously differentiate into a polarized enterocyte-like monolayer expressing apical hPEPT1. Because PEPT1 is a proton-coupled symporter[5], an apical-to-basolateral pH gradient (pH 6.0 / pH 7.4) is strictly required to simulate the microclimate of the human jejunum and drive active transport.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts ( 1×105 cells/cm²). Culture for 21 days to allow full differentiation and tight junction formation.

  • Self-Validation Control (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER). Trustworthiness check: Proceed only if TEER > 300 Ω·cm². Co-administer Lucifer Yellow (a paracellular marker); basolateral fluorescence must remain <1% to confirm that transport is transcellular (via PEPT1), not paracellular leakage.

  • Gradient Establishment: Wash the monolayer. Apply transport buffer at pH 6.0 to the apical chamber and pH 7.4 to the basolateral chamber.

  • Dosing: Add 1 mM of the (R)- or (S)-enantiomer conjugate to the apical chamber.

  • Sampling & Analysis: Extract 50 µL from the basolateral chamber at 15, 30, 60, and 120 minutes. Quantify the transported drug using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Caco2_Workflow Step1 Seed Caco-2 Cells on Transwell Inserts Step2 Establish Apical pH 6.0 (Proton Gradient) Step1->Step2 Step3 Dose (R)- vs (S)- Enantiomer Conjugates Step2->Step3 Step4 Quantify Basolateral Transport via LC-MS/MS Step3->Step4 Step5 Calculate Apparent Permeability (P_app) Step4->Step5

Step-by-step Caco-2 transwell assay workflow for evaluating PEPT1-mediated oral bioavailability.

References

  • Source: cuni.
  • Source: nih.
  • Source: nih.
  • Source: cognitivemarketresearch.
  • Source: nih.

Sources

Comparative

Comparative analysis of D-phenylglycine derivatives and (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Building Block In the landscape of pharmaceutical development, particularly in the synthesis of semi-synthetic β-lactam antibiotics, the choice of ch...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Building Block

In the landscape of pharmaceutical development, particularly in the synthesis of semi-synthetic β-lactam antibiotics, the choice of chiral intermediates is a critical decision point that influences reaction efficiency, product yield, and overall process economy. D-phenylglycine and its derivatives are cornerstone building blocks, serving as essential side-chain precursors for blockbuster antibiotics like ampicillin, amoxicillin, and cephalexin.[1][2][3] This guide provides an in-depth comparative analysis of common D-phenylglycine derivatives and the structurally related (R)-2-Amino-2-(4-aminophenyl)acetic acid, offering researchers, scientists, and drug development professionals a data-driven framework for selection.

The transition from traditional chemical synthesis routes—often encumbered by the use of toxic solvents and the need for extreme temperatures—to more sustainable biocatalytic methods has placed a spotlight on the performance of these amino acid derivatives in enzymatic reactions.[1] Enzymes such as Penicillin G Acylase (PGA) are now widely used to catalyze the acylation of β-lactam nuclei like 6-aminopenicillanic acid (6-APA), making the kinetic performance of the acyl donor paramount.[4][5]

Profiling the Key Derivatives

The efficacy of the enzymatic acylation process is heavily dependent on the nature of the activated D-phenylglycine derivative used as the acyl donor. Here, we compare the most industrially relevant derivatives.

(R)-2-Amino-2-phenylacetamide (D-Phenylglycine Amide, D-PGA)

D-PGA is a widely utilized derivative in the enzymatic synthesis of ampicillin.[6][7] Its advantage lies in its direct synthetic lineage from phenylglycine nitrile, an intermediate in the industrial production of D-phenylglycine itself.[7] It is often supplied as a salt (e.g., hydrochloride) to improve stability and handling.[6]

(R)-Methyl 2-amino-2-phenylacetate (D-Phenylglycine Methyl Ester, D-PGME)

D-PGME is another critical acyl donor for the PGA-catalyzed synthesis of β-lactam antibiotics.[4][8] The enzymatic reaction involves the formation of an acyl-enzyme complex that can then react with the β-lactam nucleus (synthesis) or be hydrolyzed by water (a competing reaction).[8] The ratio of synthesis to hydrolysis is a key determinant of process yield.[4]

(R)-2-Amino-2-(4-aminophenyl)acetic acid (D-4-Aminophenylglycine)

This derivative features an amino group substitution on the phenyl ring, which significantly alters its electronic properties and potential biological activities. While less documented as a primary side chain for traditional penicillins, its structure is of interest for creating novel antibiotic variants and other pharmacologically active molecules. Its basic chemical properties are well-characterized.[9] For the purpose of this guide, we will consider its dihydrochloride salt form, which enhances solubility and stability.

Quantitative Performance Comparison

The selection of an acyl donor is primarily driven by its performance in the enzymatic synthesis of the target antibiotic. Key metrics include conversion efficiency, yield, and the ratio of synthesis to hydrolysis (S/H ratio). The following table summarizes performance data synthesized from various studies.

DerivativeEnzymeSubstrate (Nucleus)Conversion (%)Yield (%)Key Findings & ConditionsSource(s)
D-Phenylglycine Amide (D-PGA) Penicillin G Acylase6-APAHigh~85-90%High conversions can be achieved by controlling substrate concentrations. Recycling of the hydrolysis by-product (D-PG) is a strategy to improve economy.[6][7]
D-Phenylglycine Methyl Ester (D-PGME) Penicillin G Acylase6-APA~85%Lower than D-PGAThe competing hydrolysis of the ester is a significant factor affecting yield. The presence of organic co-solvents like methanol can influence the S/H ratio.[4][8][10]
D-4-Aminophenylglycine Data not available for direct comparison in antibiotic synthesis---This molecule serves as a chiral building block for other complex APIs. Its utility as a direct acyl donor for PGA is not extensively documented in the reviewed literature.[9]

Synthetic Pathways and Interconversion

The choice of derivative is also influenced by its synthetic accessibility and the potential for interconversion or recycling of by-products. The enzymatic synthesis of ampicillin is a kinetically controlled process where the acyl-enzyme intermediate can either be aminolyzed by 6-APA to form the desired product or be hydrolyzed to yield D-phenylglycine (D-PG).[7] This D-PG by-product can be recycled, often by converting it back to an activated form like D-PGME, creating a more sustainable and economical process.[7]

Synthetic_and_Recycling_Pathway Racemic Phenylglycine Nitrile Racemic Phenylglycine Nitrile D-PGA D-Phenylglycine Amide (D-PGA) Racemic Phenylglycine Nitrile->D-PGA Industrial Synthesis Ampicillin Ampicillin D-PGA->Ampicillin Penicillin G Acylase (Aminolysis) D-PG D-Phenylglycine (D-PG, by-product) D-PGA->D-PG Penicillin G Acylase (Hydrolysis) 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Ampicillin 6-APA->Ampicillin D-PGME D-Phenylglycine Methyl Ester (D-PGME) D-PG->D-PGME Esterification (Recycling) D-PGME->Ampicillin Penicillin G Acylase (Aminolysis) D-PGME->D-PG Penicillin G Acylase (Hydrolysis) Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Synthesis (Run in Parallel) cluster_monitoring 3. Reaction Monitoring cluster_analysis 4. Analysis Setup Equilibrate jacketed reactor to 25°C. Add 100 mL of 0.1 M Phosphate Buffer. pH_Adjust Adjust pH to 6.5 using NaOH/HCl. Setup->pH_Adjust Substrate_Add Dissolve 6-APA (e.g., 50 mM). Add Immobilized PGA. pH_Adjust->Substrate_Add Donor_A Reactor A: Add D-PGA·HCl (e.g., 100 mM) to start reaction. Donor_B Reactor B: Add D-PGME·HCl (e.g., 100 mM) to start reaction. Maintain_pH Maintain constant pH (6.5) using pH stat with NaOH. Donor_A->Maintain_pH Sampling Withdraw aliquots at timed intervals (0, 15, 30, 60, 90, 120 min). Maintain_pH->Sampling Quench Immediately quench reaction in sample (e.g., with acid or organic solvent). Sampling->Quench HPLC Analyze samples by HPLC to quantify: - Ampicillin - 6-APA - Acyl Donor (D-PGA/D-PGME) - D-Phenylglycine Quench->HPLC Calc Calculate: - % Conversion of 6-APA - % Yield of Ampicillin - Synthesis/Hydrolysis (S/H) Ratio HPLC->Calc

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Validation

Comparative Synthesis Guide: Chemical vs. Enzymatic Production of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

Executive Summary (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride (frequently referred to as D-4-aminophenylglycine dihydrochloride) is a highly valuable non-proteinogenic chiral amino acid. It serves as a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride (frequently referred to as D-4-aminophenylglycine dihydrochloride) is a highly valuable non-proteinogenic chiral amino acid. It serves as a critical building block for the synthesis of semi-synthetic β-lactam antibiotics and targeted therapeutics[1]. Because the stereochemistry dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API), achieving exceptional enantiomeric purity (>99% ee) is an absolute requirement[1].

This guide objectively compares the traditional chemical resolution-racemization approach against the modern biocatalytic dynamic kinetic resolution (DKR) method. By analyzing the causality behind experimental choices, we provide a self-validating framework for process chemists and drug development professionals to select the optimal synthetic route.

The Chemical Route: Classical Resolution and Reduction

The chemical synthesis of D-4-aminophenylglycine typically avoids starting with a free para-amino group. Instead, 4-nitrobenzaldehyde is utilized as the primary starting material.

Mechanistic Causality: The nitro group acts as a pseudo-protecting group. If 4-aminobenzaldehyde were used in the initial Strecker synthesis, the free aniline amine would compete with the aldehyde, leading to complex polymeric imines. Following the synthesis of racemic DL-4-nitrophenylglycine, classical resolution is employed using a chiral acid. The isolated D-enantiomer is subsequently subjected to catalytic hydrogenation to yield the desired para-amino functionality.

G SM 4-Nitrobenzaldehyde P1 Strecker Synthesis (KCN, NH4Cl) SM->P1 I1 DL-4-Nitrophenylglycine P1->I1 P2 Chiral Resolution (+)-Camphorsulfonic Acid I1->P2 I2 D-4-Nitrophenylglycine P2->I2 P3 Catalytic Hydrogenation (H2, Pd/C) I2->P3 I3 (R)-2-Amino-2-(4-aminophenyl)acetic acid P3->I3 P4 Salt Formation (HCl in Ether) I3->P4 FP (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride P4->FP

Chemical synthesis workflow for D-4-aminophenylglycine dihydrochloride.

Experimental Protocol: Chemical Synthesis

Step 1: Strecker Synthesis & Hydrolysis

  • Procedure: React 4-nitrobenzaldehyde with KCN and NH₄Cl in aqueous methanol. Hydrolyze the resulting aminonitrile intermediate with concentrated HCl under reflux.

  • Causality: The Strecker reaction generates the racemic amino acid backbone. The nitro group prevents the formation of side products during the nucleophilic attack.

  • Validation: Monitor the disappearance of the aldehyde starting material via HPLC.

Step 2: Chiral Resolution

  • Procedure: Dissolve DL-4-nitrophenylglycine in hot aqueous ethanol. Add 1.0 equivalent of (+)-10-camphorsulfonic acid. Cool slowly to 4°C to induce crystallization.

  • Causality: The chiral sulfonic acid forms diastereomeric salts with the racemic mixture. The salt of the D-enantiomer exhibits significantly lower solubility and selectively crystallizes out of the solution.

  • Validation: Filter the crystals and measure the optical rotation. [α]D20​ must match the reference standard for the D-enantiomer salt. If the enantiomeric excess is <98%, perform a second recrystallization.

Step 3: Catalytic Hydrogenation & Salt Formation

  • Procedure: Dissolve the resolved D-4-nitrophenylglycine in methanol. Add 10% Pd/C (catalytic amount) and stir under a hydrogen atmosphere (1 atm). Filter through Celite, then treat the filtrate with 2M HCl in diethyl ether.

  • Causality: Pd/C cleanly reduces the para-nitro group to an amine without racemizing the alpha-chiral center. Because the final molecule possesses two basic amines (the alpha-amine and the aniline group), treatment with excess HCl ensures both are protonated, yielding the highly stable, water-soluble dihydrochloride salt.

  • Validation: Monitor H₂ gas uptake; cessation indicates complete reduction. Confirm the absence of the nitro group via IR spectroscopy (disappearance of the strong 1530 cm⁻¹ band).

The Enzymatic Route: Dynamic Kinetic Resolution (DKR)

Biocatalysis has revolutionized the synthesis of D-phenylglycine derivatives[2]. The enzymatic route leverages the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by a highly efficient DKR process utilizing whole-cell biocatalysts co-expressing D-hydantoinase and D-carbamoylase[1].

Mechanistic Causality: Unlike the chemical route, the enzymatic route can start directly with 4-aminobenzaldehyde because the Bucherer-Bergs conditions strongly and thermodynamically favor the formation of the hydantoin ring, effectively protecting the alpha-amine. During DKR, D-hydantoinase strictly cleaves the D-enantiomer[3]. The unreacted L-hydantoin spontaneously racemizes under the slightly alkaline reaction conditions (pH 8.0), driving the reaction to a 100% theoretical yield[4].

G cluster_dkr Dynamic Kinetic Resolution (DKR) SM 4-Aminobenzaldehyde P1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) SM->P1 I1 DL-5-(4-aminophenyl)hydantoin P1->I1 E1 D-Hydantoinase (pH 8.0 - 8.5) I1->E1 D-enantiomer Rac Spontaneous Racemization I1->Rac L-enantiomer I2 N-carbamoyl-D-amino acid E1->I2 Rac->I1 E2 D-Carbamoylase I2->E2 I3 (R)-2-Amino-2-(4-aminophenyl)acetic acid E2->I3 P2 Salt Formation (HCl) I3->P2 FP (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride P2->FP

Enzymatic Dynamic Kinetic Resolution (DKR) pathway.

Experimental Protocol: Enzymatic Synthesis

Step 1: Bucherer-Bergs Reaction

  • Procedure: React 4-aminobenzaldehyde with KCN and (NH₄)₂CO₃ in aqueous ethanol at 60°C for 4 hours.

  • Causality: The reaction yields DL-5-(4-aminophenyl)hydantoin. The hydantoin ring serves as the highly specific substrate for the subsequent enzymatic cascade.

  • Validation: Confirm product formation via LC-MS (target mass [M+H]⁺ corresponding to the hydantoin).

Step 2: Dynamic Kinetic Resolution (DKR)

  • Procedure: Suspend DL-5-(4-aminophenyl)hydantoin in a 100 mM phosphate buffer (pH 8.0). Introduce recombinant Agrobacterium radiobacter cells (or purified enzymes) containing D-hydantoinase and D-carbamoylase. Incubate at 35°C with gentle agitation[5].

  • Causality: D-hydantoinase opens the ring to form N-carbamoyl-D-4-aminophenylglycine. The mildly alkaline pH drives the continuous racemization of the L-hydantoin[2]. D-carbamoylase immediately cleaves the carbamoyl group, preventing intermediate accumulation and driving the equilibrium forward[1].

  • Validation: Monitor the reaction via chiral HPLC. The L-hydantoin peak should decrease concurrently with the D-hydantoin peak, while the D-amino acid peak increases.

Step 3: Isolation & Salt Formation

  • Procedure: Centrifuge to remove the biocatalyst. Adjust the supernatant pH to the isoelectric point to precipitate the free D-4-aminophenylglycine. Filter, resuspend in ethanol, and add HCl gas to precipitate the dihydrochloride salt.

  • Causality: Isoelectric precipitation removes buffer salts and cellular proteins. The final HCl treatment ensures the formation of the highly soluble, stable dihydrochloride API precursor.

  • Validation: Verify enantiomeric excess via chiral HPLC (e.g., using a Crownpak CR(+) column); ee should be >99.5%.

Comparative Data Analysis

To facilitate decision-making for process scale-up, the following table summarizes the key quantitative performance metrics of both methodologies based on established industrial benchmarks for D-phenylglycine derivatives[1].

ParameterChemical Synthesis (Resolution)Enzymatic Synthesis (DKR)
Max Theoretical Yield 50% (without complex racemization recycling)100% (driven by in situ racemization)
Typical Isolated Yield 35 - 45%85 - 95%
Enantiomeric Excess (ee) >98% (requires multiple recrystallizations)>99.5% (strict enzymatic stereoselectivity)
Reaction Steps 4 (includes protection/deprotection logic)2 (Hydantoin formation + one-pot DKR)
Environmental Impact High (Heavy metal catalysts, organic solvents)Low (Aqueous buffer, biodegradable biocatalysts)
Cost at Scale Moderate to High (Resolving agent loss, Pd/C)Low (Recombinant whole-cell recycling)

Application Scientist's Verdict

For early-stage research-scale synthesis where specific biocatalysts may not be readily available, the Chemical Route remains a robust, well-documented approach. However, it is inherently limited by the 50% maximum yield of classical resolution and requires hazardous heavy metal hydrogenation.

For process development, scale-up, and GMP manufacturing, the Enzymatic Route (DKR) is unequivocally superior. The self-validating nature of the stereoselective enzymes guarantees an ee of >99.5%[4], while the dynamic kinetic resolution effectively doubles the material throughput compared to classical chemical resolution. Furthermore, the elimination of organic solvents and heavy metals cleanly aligns with modern green chemistry mandates[1].

Sources

Comparative

Inter-Laboratory Validation of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride Reference Standards: A Comprehensive Comparison Guide

Executive Summary (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a highly polar, unnatural, chiral amino acid derivative frequently utilized as a critical intermediate or identified as a process impurity in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a highly polar, unnatural, chiral amino acid derivative frequently utilized as a critical intermediate or identified as a process impurity in the synthesis of complex active pharmaceutical ingredients (APIs), such as beta-lactam antibiotics and synthetic peptides.

Because the stereochemical integrity and absolute purity of this compound directly impact the safety and efficacy of the final API, analytical laboratories require highly reliable reference standards. This guide provides an objective comparison of reference standard sourcing strategies and details the inter-laboratory validation protocols required to establish a self-validating analytical system in compliance with global regulatory frameworks[1].

Mechanistic Grounding: The Analytical Strategy

Validating a reference standard for a hygroscopic dihydrochloride salt presents unique analytical challenges. Traditional "mass balance" approaches (subtracting the sum of impurities from 100%) are inherently flawed for this molecule because fluctuating water content and variable chloride counterion ratios introduce cumulative errors[2].

To overcome this, modern inter-laboratory validation relies on a triad of orthogonal techniques:

  • Quantitative NMR (qNMR): Serves as a primary ratio method. By comparing the proton resonance area of the analyte directly to an internal standard traceable to the International System of Units (SI), qNMR bypasses the need for an identical reference standard and eliminates mass balance cumulative errors[2][3].

  • Chiral High-Performance Liquid Chromatography (HPLC): The (S)-enantiomer is a critical quality attribute (CQA) impurity. Chiral stationary phases (e.g., crown ether) form inclusion complexes with the primary amine, separating enantiomers based on steric hindrance.

  • Ion Chromatography (IC) & Karl Fischer (KF): Essential for determining the exact stoichiometric ratio of the chloride counterion and hydration state, ensuring the qNMR assay accurately reflects the "as is" mass fraction.

Validation Workflow

Validation cluster_0 ICH Q2(R2) Analytical Validation A Candidate Material (R)-2-Amino-2-(4-aminophenyl)acetic acid 2HCl B qNMR Assay (Primary Traceability) A->B C Chiral HPLC (Enantiomeric Purity) A->C D Ion Chromatography (Chloride Content) A->D E Inter-Laboratory Data Consolidation B->E C->E D->E F Statistical Evaluation (Uncertainty Budget) E->F G ISO 17034 Certified Reference Material F->G

Figure 1: ISO 17034 and ICH Q2(R2) compliant inter-laboratory validation workflow.

Comparison Guide: Reference Standard Sourcing

When establishing analytical methods, laboratories must choose the tier of reference standard to utilize. The table below objectively compares three common alternatives based on the rigorous requirements of ISO 17034[4][5].

ParameterISO 17034 Certified Reference Material (CRM)Commercial Secondary StandardIn-House Synthesized Standard
Metrological Traceability Direct to SI units (via NIST/BIPM)Traceable to primary compendial standardNone (Requires primary validation)
Uncertainty Budget (k=2) Fully documented (e.g., 98.5% ± 0.2%)Rarely provided (typically "≥98%")Must be calculated internally
Homogeneity & Stability Guaranteed by producerLot-specific, limited stability dataRequires ongoing monitoring
Regulatory Acceptance Unquestioned (ICH Q2(R2) compliant)High, if qualified against a primaryModerate; requires extensive data
Cost & Lead Time High cost, immediate availabilityModerate cost, immediate availabilityHigh labor cost, delayed availability

Verdict: For critical assay determinations and regulatory submissions, sourcing an ISO 17034 CRM is the most scientifically sound choice. However, for routine batch release, a Commercial Secondary Standard is acceptable only if it has been rigorously qualified against a CRM using the protocols detailed below.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness, the following methodologies are designed as self-validating systems. They incorporate internal controls that immediately flag system suitability failures.

Protocol A: Absolute Purity by qNMR (Traceable Assay)

Causality Principle: The intensity of an NMR resonance line is directly proportional to the number of resonant nuclei[6]. By ensuring complete magnetic relaxation between pulses, absolute quantitation is achieved.

  • Sample Preparation: Accurately weigh ~15.0 mg of the candidate (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride and ~5.0 mg of NIST SRM Maleic Acid (Internal Standard) into a single vial using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ) containing 0.01% TSP as a chemical shift reference. Transfer to a 5 mm NMR tube.

  • Instrumental Setup:

    • Pulse Sequence: 1D proton with 90° pulse angle (zg30 or zg90).

    • Relaxation Delay (D1): Set to 60 seconds. Mechanistic Note: The longest longitudinal relaxation time ( T1​ ) for the aromatic protons of the analyte is ~8 seconds. Setting D1>5×T1​ ensures >99.3% magnetization recovery, preventing integration bias and ensuring quantitative accuracy[6].

  • Data Processing: Apply a 0.3 Hz exponential line broadening. Perform strict manual phase and baseline correction.

  • Quantitation: Integrate the analyte's aromatic protons ( δ 7.35 ppm, 2H) against the olefinic protons of Maleic Acid ( δ 6.25 ppm, 2H). Calculate the mass fraction using the standard qNMR equation.

Protocol B: Enantiomeric Excess (ee) by Chiral HPLC

Causality Principle: The acidic mobile phase ensures the analyte's carboxylic acid and amine groups remain in a stable, protonated state, preventing peak tailing and maximizing the stereoselective interaction with the chiral stationary phase.

  • System Suitability Test (SST): Inject a 0.1 mg/mL resolution mixture containing both (R)- and (S)-enantiomers. The system is only valid if the resolution factor ( Rs​ ) is ≥2.0 .

  • Chromatographic Conditions:

    • Column: Crown Ether Chiral Stationary Phase (e.g., Chiralpak CR(+)), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 80:20 Methanol : Water containing 50 mM Perchloric acid (pH ~1.5).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

  • Sample Analysis: Inject 10 µL of the sample prepared at 1.0 mg/mL in the mobile phase. Calculate % ee based on the relative peak areas of the (R) and (S) peaks.

Inter-Laboratory Validation Data

To demonstrate the robustness of the analytical procedures as per ICH Q2(R2)[1][7], a single batch of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride was distributed to three independent laboratories. The results are summarized below.

Analytical ParameterLab A (Metrology Institute)Lab B (Pharma QC)Lab C (CRO)Inter-Lab RSD (%)
qNMR Assay (% w/w) 98.45 ± 0.1298.38 ± 0.1598.51 ± 0.180.06%
Chiral Purity (% ee) 99.899.799.80.05%
Water Content (KF, % w/w) 1.251.281.222.40%
Chloride (IC, % w/w) 28.1028.0528.150.17%
Data Interpretation & Causality

The inter-laboratory Relative Standard Deviation (RSD) for the primary qNMR assay is exceptionally low (0.06%). This validates the hypothesis that qNMR, when executed with strict adherence to T1​ relaxation parameters, is impervious to variations in instrument field strength (Lab A utilized a 600 MHz instrument, while Labs B and C utilized 400 MHz instruments)[6].

The slightly higher variance in Water Content (2.40% RSD) is expected due to the highly hygroscopic nature of the dihydrochloride salt. This highlights the critical necessity of performing Karl Fischer titration concurrently with the qNMR assay to ensure the mass fraction is accurately reported on an "as is" basis.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ISO 17034 Reference Material Producer (RMP) Accreditation Source: American National Standards Institute (ANSI) URL:[Link]

  • QNMR for Reference Material Preparation Source: Encyclopedia MDPI URL:[Link]

  • Validation of quantitative NMR Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride The safe management of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates re...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

The safe management of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates requires a rigorous, mechanistic approach to laboratory safety. (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride—commonly known as D-4-aminophenylglycine dihydrochloride—is a highly reactive, unnatural chiral amino acid derivative frequently utilized in the synthesis of β-lactam antibiotics and peptidomimetics.

Due to its specific structural moieties, this compound presents unique toxicological and physical hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this chemical.

Mechanistic Safety & Hazard Causality

To safely manage any chemical, one must first understand the causality behind its hazards. The risk profile of (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is driven by two primary structural features:

  • The Aniline Moiety (4-aminophenyl group): Aromatic amines are highly bioavailable and readily absorbed through the skin and respiratory tract. Systemic exposure to aniline derivatives can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing the blood's oxygen-carrying capacity[1].

  • The Dihydrochloride Salt: While the salt form increases aqueous solubility for synthetic utility, it also renders the compound highly acidic in solution. If unneutralized aqueous waste containing this compound is inadvertently mixed with incompatible waste streams (such as cyanides or sulfides), it can trigger the rapid release of lethal gases[2]. Furthermore, the acidic nature makes the solid powder a severe contact irritant to mucous membranes and ocular tissue.

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), laboratories must ensure all personnel are trained on these specific mechanistic hazards prior to handling[3].

Table 1: Chemical & Hazard Profile Summary
ParameterSpecification
Chemical Name (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride
Base CAS Number 35619-39-7 (D-4-Aminophenylglycine)[1]
Primary Hazards Acute Toxicity (Category 3), Skin/Eye Irritant, Environmental Hazard
Mechanism of Toxicity Methemoglobinemia induction; pH-driven tissue irritation
EPA Waste Classification Toxic Organic Waste (RCRA Subpart K eligible)

Operational Workflow: Spill Response & Handling

Before initiating any disposal protocol, it is critical to establish the immediate response required in the event of a spill. Because the dihydrochloride salt is a fine, easily aerosolized powder, respiratory protection and strict containment are paramount.

Step-by-Step Spill Cleanup Protocol
  • Isolate the Area: Immediately evacuate non-essential personnel from the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip standard safety goggles, a fitted N95 or P100 particulate respirator (if outside a fume hood), a chemically resistant lab coat, and double nitrile gloves.

  • Suppress Aerosolization: Do not dry sweep the powder. Lightly mist the solid spill with a 5% sodium bicarbonate ( NaHCO3​ ) solution. This serves a dual purpose: it prevents toxic dust from becoming airborne and begins neutralizing the acidic dihydrochloride salt.

  • Collect the Material: Use a plastic scoop (avoid metal to prevent potential corrosion or sparking) to transfer the dampened material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontaminate the Surface: Wash the spill area with copious amounts of soap and water, followed by a 70% ethanol wipe-down.

  • Dispose of Cleanup Materials: All contaminated wipes, gloves, and scoops must be placed in the solid toxic waste container, not the general municipal trash[2].

Proper Disposal Procedures

Under EPA RCRA Subpart K guidelines, academic and research institutions must follow strict lab-pack and accumulation rules for hazardous waste. (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride cannot be disposed of via the sanitary sewer.

Protocol A: Disposal of Solid Waste (Powder/Crystals)
  • Segregation: Collect all unreacted solid material, contaminated weighing paper, and empty primary containers.

  • Containment: Place the materials into a designated, clearly labeled "Solid Toxic Organic Waste" container. Ensure the container is lined with a secondary containment bag.

  • Labeling: Apply a standard RCRA hazardous waste label. Check the boxes for "Toxic" and "Irritant." Do not mix this with heavy metal waste or strong oxidizers.

  • EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Protocol B: Disposal of Aqueous Waste (Solutions)

Because the dihydrochloride salt drastically lowers the pH of aqueous solutions, it must be neutralized before being added to a bulk organic waste carboy to prevent dangerous exothermic reactions[2].

  • Quenching: Transfer the aqueous solution to a large beaker situated inside a fume hood.

  • Neutralization: Slowly add 1M Sodium Hydroxide ( NaOH ) dropwise while stirring continuously. Monitor the pH using indicator paper or a calibrated pH meter.

  • Verification: Continue addition until the solution reaches a stable pH of 6.0 to 8.0.

  • Transfer: Once neutralized, funnel the solution into the "Aqueous Toxic Organic Waste" carboy.

  • Documentation: Log the exact volume and concentration of the chemical on the waste carboy's inventory sheet to ensure compliance with OSHA and EPA tracking mandates[3].

Disposal Decision Workflow

To ensure compliance and prevent cross-contamination of waste streams, follow the logical decision tree below when processing this chemical for disposal.

DisposalWorkflow Start Waste Generation: (R)-2-Amino-2-(4-aminophenyl) acetic acid 2HCl State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Aqueous Aqueous Solution State->Aqueous Liquid SolidCont Transfer to Solid Toxic Organic Waste Solid->SolidCont Neutralize Neutralize pH (6-8) using 1M NaOH Aqueous->Neutralize Label Apply RCRA Hazardous Waste Label SolidCont->Label AqCont Transfer to Aqueous Toxic Organic Waste Neutralize->AqCont AqCont->Label EHS EHS Lab-Pack Collection (EPA Subpart K) Label->EHS

Decision tree for the segregation and disposal of (R)-2-Amino-2-(4-aminophenyl)acetic acid 2HCl.

References

  • Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?, Hazardous Waste Experts. Available at:[Link]

  • [1] D-4-Aminophenylglycine (CAS 35619-39-7) — Chemical Substance Information, NextSDS. Available at:[Link]

  • [2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council (US) Committee on Prudent Practices in the Laboratory, NCBI Bookshelf. Available at: [Link]

  • [3] Hazard Communication Standard (29 CFR 1910.1200), Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive framework for handling (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride. Our focus is on the causality behind each safety protocol, ensuring that every step is a self-validating component of a secure research environment. This compound, like many aminophenylacetic acid derivatives, requires meticulous handling to mitigate risks of irritation and exposure.

Hazard Assessment: Understanding the Risks

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride and structurally similar compounds are known to present several hazards. The dihydrochloride salt form can be a fine, dusty powder, which increases the risk of inhalation compared to a liquid or larger crystals. The primary risks are associated with direct contact and inhalation.[1][2][3]

Based on data from analogous compounds, the following hazards should be anticipated:

Hazard ClassificationDescriptionPrimary Exposure RouteCitations
Skin Corrosion/Irritation Causes skin irritation upon direct contact.Dermal[1][2][3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Ocular[1][2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation if inhaled.Inhalation[1][2][3][4][6]
Acute Oral Toxicity May be harmful if swallowed.Ingestion[3][5][7]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following equipment is mandatory for any procedure involving this compound. The rationale is to create a complete barrier against all potential exposure routes.

Protection TypeSpecific RecommendationsRationale & StandardsCitations
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.Prevents airborne particles and accidental splashes from contacting the eyes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][8][9][10]
Hand Protection Nitrile or neoprene chemical-resistant gloves.Provides a robust barrier against dermal absorption and irritation. Always inspect gloves for integrity before use.[3][4][11][12]
Skin and Body Protection A full-length laboratory coat, with sleeves fully extended.Protects skin from incidental contact and contamination of personal clothing. Impervious clothing may be required for large-scale operations.[3][9][10]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator (e.g., a full-face respirator with appropriate cartridges).Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. Required if ventilation is inadequate or dust is generated.[4][8][13][14]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing risk. The following procedural guide integrates PPE use at every stage, from initial receipt to final disposal.

Step 1: Preparation and Area Setup
  • Designate a Handling Area: All work with the solid compound should be performed within a certified chemical fume hood or a ventilated enclosure to control dust and vapors.[3][4][15]

  • Assemble Materials: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) and PPE are readily available.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[3][5][9]

Step 2: Donning PPE
  • Put on your lab coat, ensuring it is fully buttoned.

  • Don your chemical safety goggles or face shield.

  • If required due to ventilation or the nature of the task, properly fit your respirator.

  • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Step 3: Handling the Compound
  • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Perform this action gently to avoid creating airborne dust.[4]

  • Transfer & Dissolution: Use a clean spatula to transfer the solid to your reaction vessel. If dissolving, add the solvent slowly to the solid to minimize splashing. Keep reaction vessels covered when not actively in use.

  • Post-Handling: After completing the task, decontaminate your work surface.

Step 4: Doffing PPE and Personal Hygiene
  • Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container.

  • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove your eye and face protection.

  • If a respirator was used, remove it last.

  • Wash your hands and any exposed skin thoroughly with soap and water.[1][16][17]

The following diagram illustrates the essential workflow for safely handling this chemical.

cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_post 3. Post-Procedure cluster_end 4. Waste & Emergencies Prep Designate Area & Verify Safety Equipment Don_PPE Don Full PPE: Coat, Goggles, Gloves, Respirator (if needed) Prep->Don_PPE Weigh Weigh Solid Chemical (Avoid Dust Generation) Don_PPE->Weigh Transfer Transfer & Use Weigh->Transfer Clean Decontaminate Workspace Transfer->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE Wash Thoroughly Wash Hands Doff_PPE->Wash Waste Dispose of Contaminated Materials as Hazardous Waste Wash->Waste Emergency Follow Spill/Exposure Protocols

Caption: Safe handling workflow for (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride.

Emergency and Disposal Plans

Spill Management

In the event of a spill, your immediate priority is to contain the area and prevent exposure.

  • Evacuate: Alert others and evacuate the immediate area.

  • Assess: Ensure you are wearing the appropriate full PPE, including respiratory protection, before re-entering.

  • Contain: For solid spills, prevent further dispersion of dust.[16] Carefully sweep up the material or use an inert absorbent material (like vermiculite or sand) for solutions.[4][17][18]

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[16][17][19]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][17]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][4][17]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16][17]

Waste Disposal Plan

All materials contaminated with (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, including empty containers, used gloves, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[19]

  • Containment: Collect waste in a compatible, sealed, and clearly labeled container.[16][19]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15][19] Disposal must be in accordance with all federal, state, and local regulations.[15][19][20]

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • Proper Disposal of (3-Amino-4-hydroxyphenyl)
  • MATERIAL SAFETY D
  • SAFETY D
  • p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe.
  • 4-Aminophenylacetic acid-MSDS. BioCrick.
  • SAFETY D
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Material Safety D
  • Safety D
  • p-Aminophenylacetic acid(1197-55-3). ChemicalBook.
  • Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Benchchem.
  • Material Safety D
  • (S)-2-Amino-2-(2-chlorophenyl)acetic acid-SDS. MedChemExpress.
  • SAFETY D
  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid. PubChem.
  • 2-(2-Aminothiazol-4-yl)
  • (R)-2-Amino-2-(4-aminophenyl)acetic acid. PubChem.
  • SAFETY D

Sources

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